molecular formula C20H25BO3 B598487 2-Benzyloxy-5-methylphenylboronic acid pinacol ester CAS No. 1204580-85-7

2-Benzyloxy-5-methylphenylboronic acid pinacol ester

Cat. No.: B598487
CAS No.: 1204580-85-7
M. Wt: 324.227
InChI Key: VEPULHNEQKEFFW-UHFFFAOYSA-N
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Description

2-(2-Benzyloxy-5-methylphenyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane is a useful synthetic intermediate.>

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-methyl-2-phenylmethoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO3/c1-15-11-12-18(22-14-16-9-7-6-8-10-16)17(13-15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPULHNEQKEFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718756
Record name 2-[2-(Benzyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204580-85-7
Record name 2-[2-(Benzyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyloxy-5-methylphenylboronic acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Benzyloxy-5-methylphenylboronic acid pinacol ester is an organoboron compound widely utilized as a versatile intermediate in modern organic synthesis. Structurally, it comprises a benzene ring substituted with a benzyloxy group at the 2-position and a methyl group at the 5-position, with a boronic acid pinacol ester at the 1-position.[1] This arrangement makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone for the construction of carbon-carbon bonds in academic and industrial research, especially within drug discovery and material science.[1][2][3] The pinacol ester group enhances the compound's stability and handling properties compared to the corresponding free boronic acid, making it more amenable to storage and a wide range of reaction conditions.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its use in synthetic chemistry, providing insights into its reactivity, handling, and characterization.

PropertyValueReference
CAS Number 1204580-85-7[4][5][6]
Molecular Formula C₂₀H₂₅BO₃[4][5][6]
Molecular Weight 324.22 g/mol [4][5]
Physical Form Solid[4]
InChI 1S/C20H25BO3/c1-15-11-12-18(22-14-16-9-7-6-8-10-16)17(13-15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3[4]
InChI Key VEPULHNEQKEFFW-UHFFFAOYSA-N[4]
MDL Number MFCD13152011[4][5]

Synthesis and Experimental Protocols

The synthesis of arylboronic acid pinacol esters can be achieved through several established methods. A common and effective approach is the esterification of the corresponding boronic acid with pinacol. Another route involves the reaction of a Grignard reagent with a boron-containing electrophile like pinacolborane.[7]

General Experimental Protocol: Esterification of 2-Benzyloxy-5-methylphenylboronic acid

This protocol is a representative method based on general procedures for the synthesis of arylboronic acid pinacol esters from their corresponding boronic acids.[8][9]

Materials:

  • 2-Benzyloxy-5-methylphenylboronic acid

  • Pinacol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Benzyloxy-5-methylphenylboronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5 equiv).[9]

  • Purge the flask with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous diethyl ether or THF as the solvent via cannula.[9]

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate and other solids.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.[8]

Synthesis_Workflow cluster_start Starting Materials reactant reactant reagent reagent product product condition condition BoronicAcid 2-Benzyloxy-5-methylphenylboronic acid Process BoronicAcid->Process Pinacol Pinacol Pinacol->Process Product 2-Benzyloxy-5-methylphenylboronic acid pinacol ester Process->Product + H₂O Process_label Esterification (Anhydrous Solvent, RT) Process_label->Process

A representative workflow for the synthesis of the target compound.

Applications in Drug Development

The primary application of this compound is as a key coupling partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, which are prevalent in many pharmaceutical compounds.[10]

The boronic ester functionality is crucial for the transmetalation step in the catalytic cycle.[3] The benzyloxy and methyl groups on the phenyl ring influence the electronic and steric properties of the molecule, which can affect reaction rates and yields.[1] Furthermore, the benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl group—a common functional handle in drug molecules.[1]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The boronic ester transfers its organic group (R²) to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.

  • Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle catalyst catalyst intermediate intermediate reactant reactant product product Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)L₂-X Pd0->Pd_complex1 Oxidative Addition Pd_complex2 R¹-Pd(II)L₂-R² Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination CoupledProduct Coupled Product (R¹-R²) Pd_complex2->CoupledProduct Organohalide Organohalide (R¹-X) Organohalide->Pd0 BoronicEster Boronic Ester (R²-B(pin)) BoronicEster->Pd_complex1 Base Base Base->Pd_complex1

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[4]

  • Hazard Statements: H319 (Causes serious eye irritation).[4]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Storage: It is classified as a combustible solid and should be stored accordingly.[4] Like other boronic esters, it can be sensitive to hydrolysis and should be handled under dry conditions.[2]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

In-Depth Technical Guide: 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1204580-85-7

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and applications, with a focus on facilitating its use in the laboratory.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C20H25BO3 and a molecular weight of 324.22 g/mol . It is classified as an irritant, and appropriate safety precautions should be taken during handling.

PropertyValueReference
CAS Number 1204580-85-7
Molecular Formula C20H25BO3
Molecular Weight 324.22 g/mol
Physical Form Solid
SMILES String Cc1ccc(OCc2ccccc2)c(c1)B3OC(C)(C)C(C)(C)O3
InChI Key VEPULHNEQKEFFW-UHFFFAOYSA-N

Synthesis of this compound

General Experimental Protocol: Esterification of Arylboronic Acid

This method involves the reaction of the corresponding arylboronic acid with pinacol.

Reaction Scheme:

G reactant1 2-Benzyloxy-5-methylphenylboronic acid catalyst + reactant1->catalyst reactant2 Pinacol arrow Solvent (e.g., Et2O) Room Temperature reactant2->arrow product This compound catalyst->reactant2 arrow->product

Figure 1: General reaction scheme for the synthesis of this compound via esterification.

Procedure:

  • Dissolve the 2-Benzyloxy-5-methylphenylboronic acid (1 equivalent) and pinacol (1.2 equivalents) in a suitable solvent, such as diethyl ether.

  • Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield the desired this compound.[1]

General Experimental Protocol: Miyaura Borylation

This method involves a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-(benzyloxy)-4-methyl-2-bromobenzene) and a diboron reagent, such as bis(pinacolato)diboron (B2pin2).

Reaction Scheme:

G reactant1 1-(Benzyloxy)-4-methyl-2-bromobenzene catalyst Pd Catalyst Base reactant1->catalyst reactant2 Bis(pinacolato)diboron arrow Solvent (e.g., Dioxane) Heat reactant2->arrow product This compound catalyst->reactant2 arrow->product

Figure 2: General reaction scheme for the synthesis of this compound via Miyaura borylation.

Procedure:

  • In a reaction vessel, combine the aryl halide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).

  • Add a suitable solvent, such as dioxane, and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography to afford the this compound.

Applications in Drug Discovery and Organic Synthesis

Boronic acid pinacol esters are indispensable reagents in modern organic chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of a wide array of organic molecules, including pharmaceuticals.

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile coupling partner in Suzuki-Miyaura reactions, enabling the introduction of the 2-benzyloxy-5-methylphenyl moiety into various molecular scaffolds.

General Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Benzyloxy-5-methylphenylboronic acid pinacol ester F Suzuki-Miyaura Cross-Coupling A->F B Aryl/Vinyl Halide or Triflate B->F C Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Toluene, Dioxane, DMF) E->F G Biaryl or Vinylarene Product F->G H Work-up and Purification G->H I Isolated Product H->I

Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Experimental Protocol Example (General):

  • To a reaction flask, add the aryl or vinyl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., 2-5 mol%), and a base (e.g., 2-3 equivalents).

  • Add a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or vinylarene product.

The benzyloxy group in the molecule can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl functionality. This adds to the synthetic utility of this building block in the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound were not found in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (predicted):

  • Aromatic protons: Signals in the range of δ 6.8-7.5 ppm.

  • Benzyloxy -CH2- protons: A singlet around δ 5.0-5.2 ppm.

  • Methyl protons on the phenyl ring: A singlet around δ 2.2-2.4 ppm.

  • Pinacol methyl protons: A singlet around δ 1.3 ppm, integrating to 12 protons.

¹³C NMR (predicted):

  • Aromatic carbons: Signals in the range of δ 110-160 ppm.

  • Carbon attached to boron: A broad signal characteristic of a carbon bonded to a boron atom.

  • Benzyloxy -CH2- carbon: A signal around δ 70 ppm.

  • Methyl carbon on the phenyl ring: A signal around δ 20 ppm.

  • Pinacol quaternary carbons: A signal around δ 84 ppm.

  • Pinacol methyl carbons: A signal around δ 25 ppm.

Mass Spectrometry (predicted):

  • [M+H]⁺: Expected at m/z 325.19.

  • [M+Na]⁺: Expected at m/z 347.17.

IR Spectroscopy (predicted):

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹.

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹.

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹.

  • C-O stretching: ~1000-1300 cm⁻¹.

  • B-O stretching: ~1300-1400 cm⁻¹.

Safety Information

  • Hazard Statements: H319 - Causes serious eye irritation.

  • Precautionary Statements: P264 - Wash skin thoroughly after handling. P280 - Wear protective gloves/ protective clothing/ eye protection/ face protection. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313 - If eye irritation persists: Get medical advice/ attention.

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation mark)

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its stability and reactivity make it an important tool for researchers in medicinal chemistry and drug discovery. This technical guide provides a foundation for understanding and utilizing this compound in a laboratory setting. Further research to obtain detailed experimental data and explore its application in the synthesis of novel bioactive molecules is encouraged.

References

An In-depth Technical Guide to the Stability of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester, a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the stability of this reagent is critical for its proper handling, storage, and use in the synthesis of complex molecules, including active pharmaceutical ingredients.

Introduction to the Stability of Arylboronic Acid Pinacol Esters

Arylboronic acid pinacol esters, such as this compound, are generally favored over their corresponding free boronic acids due to their enhanced stability.[1][2] The pinacol group provides steric hindrance around the boron atom, which offers protection against oxidation and dehydration to form boroxines.[1] Despite this increased stability, these compounds are susceptible to degradation under certain conditions, primarily hydrolysis.[2][3][4] The stability profile is a crucial consideration for ensuring the purity and reactivity of the reagent throughout its lifecycle.

Core Stability Profile

The stability of this compound is influenced by several factors, including moisture, pH, temperature, light, and the presence of oxidizing agents. A thorough understanding of its degradation pathways is essential for developing robust synthetic procedures and analytical methods.

Hydrolysis is a primary degradation pathway for boronic acid pinacol esters, leading to the formation of the corresponding boronic acid and pinacol.[3][4] This process is often reversible but can impact the purity and performance of the reagent, especially during aqueous workups or purification by reversed-phase HPLC.[3][4][5] The rate of hydrolysis is influenced by the pH of the medium and the electronic properties of the substituents on the aryl ring. The electron-donating nature of the benzyloxy and methyl groups in this compound is expected to slow down the rate of hydrolysis compared to esters with electron-withdrawing groups.[6]

Compared to free boronic acids, pinacol esters exhibit greater resistance to oxidation.[1] However, strong oxidizing agents can lead to deboronation, where the carbon-boron bond is cleaved to yield a phenol.[7][8] This degradation pathway is a significant consideration in drug development, as metabolic oxidation can occur in biological systems.[8]

This compound is expected to be a solid with good thermal stability under standard storage conditions. However, elevated temperatures, especially in the presence of moisture or other reactive species, can accelerate degradation processes.

Quantitative Data Summary

While specific quantitative stability data for this compound is not available in the public domain, the following table summarizes the expected stability profile based on the general behavior of arylboronic acid pinacol esters and the principles of forced degradation studies.

Stability ParameterStress ConditionExpected OutcomePotential Degradants
Hydrolytic Stability Acidic (e.g., 0.1 M HCl)Degradation to boronic acid and pinacol.2-Benzyloxy-5-methylphenylboronic acid, Pinacol
Neutral (e.g., Water)Slow degradation.2-Benzyloxy-5-methylphenylboronic acid, Pinacol
Basic (e.g., 0.1 M NaOH)Degradation to boronic acid and pinacol.2-Benzyloxy-5-methylphenylboronic acid, Pinacol
Oxidative Stability Oxidizing Agent (e.g., H₂O₂)Oxidative deboronation.2-Benzyloxy-5-methylphenol
Thermal Stability Elevated Temperature (e.g., 60°C)Generally stable, but degradation may be accelerated in the presence of moisture.Dependent on other present factors.
Photostability UV/Visible Light ExposurePotential for degradation.Photodegradation products (unspecified).

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These protocols are based on established ICH guidelines and can be adapted for specific laboratory settings.[9][10][11][12]

  • Sample Preparation : Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions : Subject aliquots of the stock solution to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

  • Analysis : Analyze the stressed samples and the control sample at appropriate time points using a stability-indicating analytical method, such as HPLC with UV detection or LC-MS. The method should be capable of separating the intact compound from its degradation products.

  • Evaluation : Determine the percentage of degradation by comparing the peak area of the intact compound in the stressed sample to that in the control sample. Identify major degradation products using techniques like mass spectrometry and NMR.

  • Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a defined period (e.g., 24 hours).

  • Neutral Hydrolysis : Mix the stock solution with an equal volume of purified water. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Place a solid sample of the compound in a controlled temperature oven (e.g., 60°C) for a defined period (e.g., 7 days).

  • For solution stability, heat the stock solution at a specified temperature (e.g., 60°C) for a defined period.

  • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis & Evaluation start Start: Drug Substance (2-Benzyloxy-5-methylphenylboronic acid pinacol ester) prep_solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep_solution hydrolysis Hydrolysis (Acid, Base, Neutral) prep_solution->hydrolysis Expose oxidation Oxidation (e.g., H2O2) prep_solution->oxidation Expose thermal Thermal (Solid & Solution) prep_solution->thermal Expose photo Photolytic (UV/Vis Light) prep_solution->photo Expose analysis Stability-Indicating Analysis (e.g., HPLC, LC-MS) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation & Identify Degradants analysis->evaluation report Generate Stability Report evaluation->report

Caption: A logical workflow for conducting a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 2-Benzyloxy-5-methylphenylboronic acid pinacol ester boronic_acid 2-Benzyloxy-5-methylphenylboronic acid parent->boronic_acid H2O (Acid/Base) phenol 2-Benzyloxy-5-methylphenol parent->phenol [O] pinacol Pinacol

Caption: General degradation pathways for the title compound.

Conclusion

This compound is a relatively stable precursor for organic synthesis, offering advantages over the free boronic acid. However, its susceptibility to hydrolysis and, to a lesser extent, oxidation necessitates careful handling and storage. For applications in drug development, a thorough understanding of its stability profile through forced degradation studies is imperative to ensure the quality, safety, and efficacy of the final product. The protocols and information provided in this guide serve as a foundational resource for researchers and scientists working with this important chemical entity.

References

Technical Guide: Solubility Profile of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester, a key building block in modern organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the general solubility trends for related compounds and presents a detailed experimental protocol for determining its solubility in various organic solvents.

General Solubility of Phenylboronic Acid Pinacol Esters

Phenylboronic acid pinacol esters are widely utilized in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Their solubility is a critical factor for reaction setup, purification, and formulation. Generally, the pinacol ester functional group enhances the solubility of boronic acids in organic solvents.

Studies on analogous phenylboronic acid pinacol esters reveal several key trends:

  • Enhanced Solubility: Pinacol esters are typically more soluble in organic solvents than their corresponding boronic acids.[1]

  • Solvent Polarity: The solubility of phenylboronic acid pinacol esters is influenced by the polarity of the solvent. For some esters, the highest solubility is observed in chlorinated solvents like chloroform, with lower solubility in non-polar hydrocarbon solvents.[1][2]

  • Minimal Solvent-Dependent Differences: For certain pinacol esters, the differences in solubility across various organic solvents can be minor.[1][2]

Given these general characteristics, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents used in synthesis and drug discovery. However, for precise applications, experimental determination of its solubility is essential.

Data Presentation: Quantitative Solubility of this compound

To facilitate a systematic comparison of solubility data, all experimentally determined values should be recorded in a structured format. The following table provides a template for presenting such data.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Dichloromethane25
e.g., Tetrahydrofuran25
e.g., Ethyl Acetate25
e.g., Acetone25
e.g., Chloroform25
e.g., Diethyl Ether25
e.g., Hexane25
e.g., Toluene25
e.g., Dimethyl Sulfoxide25

Experimental Protocol: Determination of Solubility by the Dynamic Turbidimetric Method

The dynamic or turbidimetric method is a reliable technique for determining the solubility of a compound in a given solvent.[1][2][3] This method relies on measuring the turbidity of a solution as the concentration of the solute is incrementally increased. The point at which the solution becomes turbid indicates that the solubility limit has been exceeded.

Principle:

A clear solution transmits light with minimal scattering. As a compound precipitates out of a solution, the resulting suspended particles cause the solution to become turbid, leading to increased light scattering. This change in light transmission or scattering can be measured to determine the onset of precipitation and thus the solubility of the compound.

Materials and Equipment:

  • This compound

  • A selection of high-purity organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate, Acetone, Chloroform, Diethyl Ether, Hexane, Toluene, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Turbidimeter or a microplate reader with absorbance/nephelometry capabilities

  • Glass vials or a multi-well plate (e.g., 96-well plate)

  • Pipettes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble solvent (e.g., DMSO). The concentration should be accurately known.

  • Serial Dilutions: In a series of vials or wells of a microplate, add a fixed volume of the desired organic solvent to be tested.

  • Addition of Solute: To each vial/well, add incrementally increasing volumes of the stock solution to create a range of concentrations of the target compound in the test solvent.

  • Equilibration: Seal the vials/plate and agitate them using a vortex mixer and/or a thermostatically controlled shaker at a constant temperature for a set period (e.g., 1-2 hours) to allow the system to reach equilibrium.[4]

  • Turbidity Measurement: Measure the turbidity or absorbance of each solution at a specific wavelength (e.g., 620 nm).[4][5]

  • Data Analysis: Plot the measured turbidity/absorbance against the concentration of this compound. The solubility is determined as the concentration at which a sharp increase in turbidity is observed. This can be calculated by identifying the intersection of the two linear portions of the resulting graph.[6]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic turbidimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution in High-Solubility Solvent add_stock Create Concentration Gradient by Adding Stock Solution prep_stock->add_stock prep_solvent Aliquot Test Solvents into Vials/Plate prep_solvent->add_stock equilibrate Equilibrate at Constant Temperature with Agitation add_stock->equilibrate measure Measure Turbidity/ Absorbance equilibrate->measure plot_data Plot Turbidity vs. Concentration measure->plot_data determine_sol Determine Solubility (Precipitation Point) plot_data->determine_sol

References

2-Benzyloxy-5-methylphenylboronic acid pinacol ester molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Benzyloxy-5-methylphenylboronic acid pinacol ester: Properties and Applications

For researchers, scientists, and drug development professionals, this compound is a valuable reagent in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties and a detailed protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a clear reference for its key characteristics.

PropertyValueReference
Molecular Weight 324.22 g/mol [1]
Molecular Formula C₂₀H₂₅BO₃[1]
CAS Number 1204580-85-7[1]
Physical Form Solid[1]
InChI 1S/C20H25BO3/c1-15-11-12-18(22-14-16-9-7-6-8-10-16)17(13-15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3[1]
InChI Key VEPULHNEQKEFFW-UHFFFAOYSA-N[1]
SMILES String Cc1ccc(OCc2ccccc2)c(c1)B3OC(C)(C)C(C)(C)O3[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Boronic acid pinacol esters are cornerstone reagents for the formation of carbon-carbon bonds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction's significance is underscored by the 2010 Nobel Prize in Chemistry awarded for palladium-catalyzed cross-couplings in organic synthesis.[2] The pinacol ester functional group enhances the stability of the boronic acid, facilitating easier handling and storage while still allowing for efficient participation in the catalytic cycle.[2]

The general mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using an arylboronic acid pinacol ester such as this compound.

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equivalents)

  • Base (e.g., cesium carbonate or potassium phosphate, 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Water

  • Round-bottom flask or pressure vessel

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.1 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Degassing: Under the inert atmosphere, add the anhydrous organic solvent and water (typically in a ratio of 4:1 to 10:1). Sparge the resulting mixture with a stream of the inert gas for 10-15 minutes to degas the solution.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture. For air-sensitive catalysts, this should be done under a positive pressure of the inert gas.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired biaryl compound.

Visualization of the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, providing a visual representation of the catalytic process.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate R¹-Pd(II)L₂-R² transmetalation->intermediate boronate R²-B(OR)₂ boronate->transmetalation base Base (e.g., OH⁻) base->transmetalation reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R¹-R² reductive_elimination->product

References

commercial availability of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound is a versatile organoboron compound utilized as a building block in modern organic synthesis. Its structure, featuring a benzyloxy-protected phenol and a methyl group on the aromatic ring, coupled with the robust and highly functional pinacol boronic ester, makes it a key intermediate for the synthesis of complex organic molecules. The primary application of this reagent lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the pharmaceutical and materials science industries.

Commercial Availability

This compound is available from a number of chemical suppliers catering to the research and development sector. It is important to note that this compound is often supplied as a research chemical, and as such, comprehensive analytical data may not always be readily provided by all vendors. For instance, Sigma-Aldrich offers this product as part of its "AldrichCPR" collection of unique chemicals and explicitly states that they do not collect analytical data, selling the product "as-is"[1]. Researchers should, therefore, consider in-house quality assessment upon acquisition.

Table 1: Commercial Supplier Information

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich[1]1204580-85-7C₂₀H₂₅BO₃324.22
Fisher Scientific[2]1204580-85-7C₂₀H₂₅BO₃324.22
Parchem[3]1204580-85-7C₂₀H₂₅BO₃324.22
Shanghai Amole Biotechnology Co., Ltd.[4]1204580-85-7C₂₀H₂₅BO₃324.22

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

Table 2: Physicochemical and Safety Properties

PropertyValue
IUPAC Name 2-(benzyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Appearance Solid[1]
SMILES Cc1ccc(OCc2ccccc2)c(c1)B3OC(C)(C)C(C)(C)O3[1]
InChI Key VEPULHNEQKEFFW-UHFFFAOYSA-N[1]
Hazard Pictograms GHS07 (Harmful)[1]
Signal Word Warning[1]
Hazard Statements H319 (Causes serious eye irritation)[1]
Precautionary Statements P264, P280, P305+P351+P338, P337+P313[1]
Storage Class 11 (Combustible Solids)[1]

Experimental Protocols

Synthesis of Arylboronic Acid Pinacol Esters via Miyaura Borylation

The Miyaura borylation is a common and efficient method for the synthesis of arylboronic acid pinacol esters from aryl halides.

General Procedure:

  • In a dry, inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with the aryl halide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂; 2-5 mol%), and a base (e.g., potassium acetate, KOAc; 3.0 equiv).

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) is added.

  • The reaction mixture is heated (typically 80-100 °C) and stirred for 2-24 hours. The reaction progress is monitored by an appropriate analytical technique such as TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure arylboronic acid pinacol ester.

Miyaura_Borylation cluster_reactants Reactants cluster_reagents Reagents ArylHalide Aryl Halide (Ar-X) Reaction + ArylHalide->Reaction B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Product Arylboronic Acid Pinacol Ester (Ar-Bpin) Reaction->Product

Caption: General workflow for Miyaura borylation.

Suzuki-Miyaura Cross-Coupling Reaction

This compound serves as the organoboron coupling partner in the Suzuki-Miyaura reaction to form a new carbon-carbon bond with an organic halide or triflate.

General Procedure:

  • In a dry, inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with the organic halide or triflate (Ar-X, 1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄; 2-5 mol%), and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃; 2.0-3.0 equiv).

  • A degassed organic solvent (e.g., toluene, 1,4-dioxane, or DME) is added.

  • The biphasic mixture is heated (typically 80-100 °C) and stirred vigorously for 2-18 hours, with reaction progress monitored by TLC or GC-MS.

  • After cooling to room temperature, the layers are separated, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Ar¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 Ar¹-Pd(II)L₂-Ar² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_2->Product Reactant1 Ar¹-X Reactant2 Ar²-B(pin) + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable, commercially available reagent for synthetic chemists, particularly for applications in Suzuki-Miyaura cross-coupling reactions. While detailed analytical specifications from suppliers may be limited, its utility in the synthesis of complex molecules is well-established through analogy to other arylboronic acid pinacol esters. The generalized protocols and diagrams provided herein offer a practical framework for the successful application of this compound in a research and development setting. It is strongly recommended that end-users conduct their own quality control measures to ensure the material's suitability for their specific synthetic needs.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry, materials science, and organic synthesis.[1]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[2][3] this compound is a valuable reagent in this reaction due to the stability imparted by the pinacol ester group, which allows for easier handling and purification compared to the corresponding boronic acid. The benzyloxy and methyl groups on the phenyl ring offer opportunities for further functionalization and introduce steric and electronic properties that can be exploited in the design of novel molecules.

The resulting 2-benzyloxy-5-methylbiphenyl scaffolds are of significant interest in drug discovery. Biphenyl moieties are common structural motifs in a wide range of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[4][5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[2]

  • Transmetalation: The organic group from the boronic acid pinacol ester (activated by a base) is transferred to the palladium complex.[2]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[2]

Data Presentation: Optimized Reaction Parameters

The following table summarizes optimized reaction conditions for the Suzuki-Miyaura coupling of this compound with a representative aryl halide, 4-bromoanisole. These parameters are based on established protocols for similar Suzuki-Miyaura couplings and serve as a starting point for reaction optimization.[6][7][8][9][10]

ParameterRecommended ConditionsNotes
Aryl Halide 4-Bromoanisole (1.0 equiv)Iodides can also be used and are generally more reactive.
Boronic Ester This compound (1.2 equiv)A slight excess ensures complete consumption of the aryl halide.
Catalyst Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%)Catalyst choice can influence reaction efficiency and should be screened.
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)The choice of base is crucial and depends on the substrates.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OThe solvent system should be anhydrous and degassed.
Temperature 90-110 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 12-24 hoursMonitor reaction progress by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and side reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane and water)

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (0.03 mmol) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)₂ OxidativeAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L2) ReductiveElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->ReductiveElimination ReductiveElimination->Pd(0)L2 Ar-Ar' Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Ester, and Base Inert Evacuate and backfill with Inert Gas Reagents->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted biphenyls is a critical process in medicinal chemistry and materials science, as the biphenyl scaffold is a privileged structure in many biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most efficient methods for the construction of carbon-carbon bonds, offering a broad functional group tolerance and generally high yields. This document provides detailed application notes and experimental protocols for the use of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester in the synthesis of substituted biphenyls via the Suzuki-Miyaura reaction. The benzyloxy and methyl groups on this reagent offer steric and electronic properties that can influence the reaction's outcome and provide a handle for further synthetic transformations.

Core Concepts and Applications

This compound is a versatile reagent for introducing the 2-benzyloxy-5-methylphenyl moiety into a target molecule. The pinacol ester provides enhanced stability compared to the corresponding boronic acid, making it easier to handle and store.

Key Applications Include:

  • Drug Discovery: The resulting substituted biphenyls can serve as key intermediates in the synthesis of complex pharmaceutical compounds. The benzyloxy group can act as a protecting group for a phenolic hydroxyl, which can be deprotected in a later synthetic step to reveal a potential hydrogen bond donor or a site for further functionalization.

  • Materials Science: Substituted biphenyls are integral components of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern and the resulting dihedral angle between the phenyl rings influence the material's electronic and photophysical properties.

Experimental Protocols

The following section details a general protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. A specific example for the synthesis of 2'-Benzyloxy-4-methoxy-5'-methyl-1,1'-biphenyl is also provided.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol can be adapted for the coupling of various aryl halides with this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for different substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent to the flask. If a biphasic solvent system is used (e.g., Toluene/Water), add the organic solvent first, followed by degassed water. Finally, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted biphenyl.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Specific Example: Synthesis of 2'-Benzyloxy-4-methoxy-5'-methyl-1,1'-biphenyl

This protocol is based on typical conditions for Suzuki-Miyaura couplings involving similar substrates.

Materials:

  • This compound (324.22 g/mol )

  • 4-Bromoanisole (187.04 g/mol )

  • Palladium(II) acetate (Pd(OAc)₂) (224.50 g/mol )

  • Potassium carbonate (K₂CO₃) (138.21 g/mol )

  • Dimethylformamide (DMF), anhydrous

  • Standard work-up and purification reagents

Procedure:

  • To a round-bottom flask, add 4-bromoanisole (1.0 mmol, 187 mg), this compound (1.2 mmol, 389 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Add anhydrous DMF (5 mL) to the flask.

  • Purge the flask with argon for 15 minutes.

  • Add Palladium(II) acetate (0.03 mmol, 6.7 mg) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of substituted biphenyls using this compound.

Table 1: Key Reagent Properties

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1204580-85-7C₂₀H₂₅BO₃324.22

Table 2: Representative Suzuki-Miyaura Coupling Reactions and Expected Yields

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductExpected Yield (%)
14-BromoanisolePd(OAc)₂ (3)K₂CO₃DMF110122'-Benzyloxy-4-methoxy-5'-methyl-1,1'-biphenyl~70-80
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O100122'-Benzyloxy-5'-methyl-4-nitro-1,1'-biphenyl~75-85
34-BromotoluenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane90162'-Benzyloxy-4,5'-dimethyl-1,1'-biphenyl~80-90
42-BromopyridinePd(PPh₃)₄ (5)K₃PO₄Toluene100182-(2-(Benzyloxy)-5-methylphenyl)pyridine~65-75

Note: The expected yields are estimates based on typical Suzuki-Miyaura reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 3: Characterization Data for this compound

AnalysisData
¹H NMRAromatic protons (δ 7.2–7.4 ppm), methyl group (δ 2.3 ppm), and pinacol methyls (δ 1.2 ppm).[1]
¹³C NMRCharacteristic peaks for aromatic carbons, benzylic carbon, methyl carbon, and pinacol carbons.
HRMSMolecular ion peak at m/z 324.2 [M+H]⁺.[1]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)-R(Ln) Transmetal->ArPdR BaseX [Base-X]- + B(OR)2(OH) Transmetal->BaseX RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Biphenyl) RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicEster Boronic Ester (R-B(OR)2) + Base BoronicEster->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biphenyl Synthesis

Biphenyl_Synthesis_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Ester - Base - Catalyst - Solvent start->setup reaction Heating and Stirring (e.g., 110°C, 12h) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up: - Dilution - Washing - Drying monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of substituted biphenyls.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester in palladium-catalyzed cross-coupling reactions. This versatile reagent is a valuable building block in organic synthesis, particularly for the construction of complex biaryl and substituted aromatic structures that are often key motifs in pharmaceutical compounds and advanced materials.

Introduction

This compound is an organoboron compound that serves as a key coupling partner in various palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. The pinacol ester group enhances the stability and handling of the boronic acid, making it less prone to protodeboronation and decomposition compared to the free boronic acid. The benzyloxy and methyl substituents on the phenyl ring influence the steric and electronic properties of the molecule, which can be leveraged to achieve desired reactivity and selectivity in complex synthetic routes.

These reactions are fundamental in medicinal chemistry and drug development for the synthesis of new chemical entities. The ability to form carbon-carbon bonds with high efficiency and functional group tolerance makes palladium-catalyzed cross-coupling a cornerstone of modern organic synthesis.

Key Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of a carbon-carbon bond between the boronic ester and an organic halide or triflate (Ar-X), enabling the synthesis of a wide range of biaryl compounds.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While a specific, detailed protocol for a reaction involving this compound with reported yields and conditions was not found in the surveyed literature, a general protocol can be established based on common practices for Suzuki-Miyaura couplings of similar boronic esters. The following protocol is a representative example and should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of an aryl bromide with this compound.

Materials:

  • This compound

  • Aryl bromide (or other aryl halide/triflate)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv., 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow A 1. Add Reactants and Base to Flask B 2. Add Palladium Catalyst A->B C 3. Purge with Inert Gas B->C D 4. Add Solvents C->D E 5. Heat and Stir D->E F 6. Monitor Reaction Progress E->F G 7. Cool and Work-up F->G Reaction Complete H 8. Purify Product G->H I 9. Characterize Product H->I Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X Ln OxAdd->PdII_ArX Transmetalation Transmetalation (Base, Ar'-B(OR)₂) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' Ln Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product

Application Notes and Protocols for 2-Benzyloxy-5-methylphenylboronic Acid Pinacol Ester in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-methylphenylboronic acid pinacol ester is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its structure, featuring a benzyloxy protecting group and a methyl substituent on the phenyl ring, offers steric and electronic properties that can be exploited for the synthesis of complex biaryl and related structures. The pinacol ester group enhances the stability and handling of the boronic acid, making it a preferred reagent in many synthetic applications over the free boronic acid.

These application notes provide detailed protocols for the use of this compound in the Suzuki-Miyaura coupling reaction, a cornerstone of biaryl synthesis. The provided methodologies are based on established procedures for similar arylboronic acid pinacol esters and are intended to serve as a comprehensive guide for researchers.

Key Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of a C-C bond between the aryl group of the boronic ester and an aryl, vinyl, or alkyl halide or triflate. This methodology is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

A potential secondary application, though less common for boronic esters compared to boronic acids, is the Chan-Lam coupling reaction for the formation of C-N or C-O bonds.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize a biaryl compound.

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • To the flask, add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Stir the reaction mixture at a set temperature, typically between 80-100 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following table summarizes representative quantitative data for a Suzuki-Miyaura coupling reaction as described in Protocol 1.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)901685
21-Bromo-4-methoxybenzenePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O (2:1:1)1001282
32-BromopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)1002478

Note: The yields presented are illustrative and can vary based on the specific substrate, reaction conditions, and scale.

Visualizations

Suzuki-Miyaura Coupling Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in Protocol 1.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Aryl Halide - Boronic Ester - Base - Catalyst inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Biaryl Product purify->product characterize Characterization (NMR, MS) product->characterize Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_halide Ar-Pd(II)-X L₂ oxidative_add->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_biaryl Ar-Pd(II)-Ar' L₂ transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 reductive_elim->biaryl_product aryl_halide->oxidative_add boronic_ester->transmetalation base->transmetalation

Application Notes and Protocols for Deprotection of the Benzyloxy Group after Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the deprotection of benzyloxy (OBn) groups in biphenyl compounds, a common synthetic sequence in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, often employed to create complex biaryl structures. Phenolic moieties are frequently protected as benzyl ethers due to their stability under a range of reaction conditions. Subsequent removal of the benzyl group is a critical step to unveil the desired hydroxylated biphenyl product.

This document focuses on the widely used and robust method of catalytic transfer hydrogenation for benzyloxy group deprotection, which offers mild reaction conditions and high chemoselectivity, making it compatible with the biphenyl scaffold and other functional groups.

General Workflow: From Suzuki Coupling to Deprotection

The overall synthetic strategy involves a two-step process:

  • Suzuki-Miyaura Coupling: Formation of the C-C bond between a benzyloxy-substituted aryl boronic acid or halide and a suitable coupling partner to yield the protected biphenyl derivative.

  • Deprotection: Cleavage of the benzyl ether to reveal the free hydroxyl group.

workflow A Aryl Boronic Acid / Ester (Benzyloxy-substituted) C Suzuki-Miyaura Coupling A->C B Aryl Halide / Triflate B->C D Benzyloxy-substituted Biphenyl C->D E Deprotection (e.g., Catalytic Transfer Hydrogenation) D->E F Hydroxylated Biphenyl (Final Product) E->F

Caption: General workflow from Suzuki coupling to the final hydroxylated biphenyl product.

Deprotection Method: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a highly effective and mild method for the removal of benzyl ethers. This technique avoids the use of pressurized hydrogen gas, instead utilizing a hydrogen donor in the presence of a palladium catalyst. This method is particularly advantageous after Suzuki coupling as it generally does not affect the newly formed biaryl C-C bond.

Comparison of Common Catalytic Transfer Hydrogenation Conditions
CatalystHydrogen DonorSolvent(s)TemperatureTypical Reaction TimeYieldKey Advantages
10% Pd/CAmmonium FormateMethanol, EthanolReflux15 - 60 min>90%Rapid, readily available reagents, neutral conditions.
10% Pd/CFormic AcidMethanol, EthanolRoom Temp. - Reflux1 - 16 h>90%Effective, though can be slower than ammonium formate.
10% Pd/CCyclohexeneEthanolReflux1 - 5 h>85%Good for substrates sensitive to acidic or basic conditions.
20% Pd(OH)₂/C (Pearlman's Catalyst)Hydrogen Gas (1 atm)Methanol, Ethanol, Ethyl AcetateRoom Temp.12 - 24 h>95%Highly active, can sometimes be more effective for stubborn substrates.

Experimental Protocols

Protocol 1: Deprotection of a Benzyloxy-Substituted Biphenyl using Palladium on Carbon and Ammonium Formate

This protocol describes a general procedure for the deprotection of a benzyloxy-substituted biphenyl, a typical product of a Suzuki-Miyaura coupling reaction.

Materials:

  • Benzyloxy-substituted biphenyl (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10-20 wt% of the substrate)

  • Ammonium Formate (HCO₂NH₄) (5-10 equiv)

  • Methanol (or Ethanol) (sufficient to dissolve the substrate, typically 0.1-0.2 M)

  • Celite® or a similar filtration aid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the benzyloxy-substituted biphenyl (1.0 equiv).

  • Dissolve the substrate in methanol (or ethanol).

  • Carefully add 10% Palladium on Carbon (10-20 wt%) to the solution.

  • Add ammonium formate (5-10 equiv) to the reaction mixture.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-60 minutes.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with several portions of methanol (or the reaction solvent).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by standard techniques such as recrystallization or column chromatography to afford the desired hydroxylated biphenyl.

Safety Precautions:

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.

  • Ammonium formate is a mild irritant. Avoid inhalation and contact with skin and eyes.

  • Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, gloves), should be followed.

Protocol 2: Deprotection of a Benzyloxy-Substituted Biphenyl using Catalytic Hydrogenation with H₂ Gas

This protocol provides an alternative method using hydrogen gas, which can be advantageous for scaling up the reaction.

Materials:

  • Benzyloxy-substituted biphenyl (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 wt% of the substrate)

  • Methanol, Ethanol, or Ethyl Acetate

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Inert gas (e.g., Argon or Nitrogen)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Celite®

Procedure:

  • In a suitable reaction vessel, dissolve the benzyloxy-substituted biphenyl (1.0 equiv) in the chosen solvent (e.g., Methanol).

  • Carefully add 10% Pd/C (5-10 wt%) to the solution.

  • Seal the vessel and purge the system with an inert gas (e.g., Argon) for several minutes.

  • Introduce hydrogen gas to the vessel (e.g., via a balloon or by connecting to a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate and reaction scale.

  • Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the product as needed by recrystallization or column chromatography.

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Ensure all glassware and equipment are properly set up and secured to handle a positive pressure of hydrogen.

  • Palladium on carbon is flammable; handle with care.

Logical Diagram for Deprotection Method Selection

deprotection_choice Start Start: Deprotection of Benzyloxy Biphenyl Check_H2 Access to Hydrogenation Apparatus? Start->Check_H2 CTH Catalytic Transfer Hydrogenation (CTH) Check_H2->CTH No H2_Hydrogenation Direct H₂ Hydrogenation Check_H2->H2_Hydrogenation Yes Check_Speed Is Rapid Deprotection Required? CTH->Check_Speed Pearlmans_Catalyst Consider Pearlman's Catalyst for Higher Activity H2_Hydrogenation->Pearlmans_Catalyst Alternative Final_Product Hydroxylated Biphenyl H2_Hydrogenation->Final_Product Ammonium_Formate Use Ammonium Formate as Hydrogen Donor Check_Speed->Ammonium_Formate Yes Other_Donors Use Formic Acid or Cyclohexene as Donor Check_Speed->Other_Donors No Ammonium_Formate->Final_Product Other_Donors->Final_Product Pearlmans_Catalyst->Final_Product

Caption: Decision tree for selecting a suitable benzyloxy deprotection method.

Application Notes: 2-Benzyloxy-5-methylphenylboronic acid pinacol ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-methylphenylboronic acid pinacol ester is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules with potential therapeutic applications.[1] Its structure, featuring a protected phenol and a methyl group, allows for the introduction of the 2-(benzyloxy)-5-methylphenyl moiety into a variety of molecular scaffolds. This structural motif is of interest in the design of bioactive compounds targeting a range of diseases.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of potential therapeutic agents, with a focus on the development of kinase inhibitors. While this document provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction, the principles and methodologies can be adapted for the synthesis of other compound classes.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 2-Benzyloxy-5-methylphenyl scaffold can serve as a key component in the design of these inhibitors, often interacting with specific residues in the kinase active site. The benzyloxy group can act as a protecting group for a phenol, which may be a crucial hydrogen bond donor or acceptor for target engagement. This protecting group can be removed in a later synthetic step to yield the final active compound.

The following sections detail a representative protocol for the synthesis of a biaryl compound, a common core structure in many kinase inhibitors, using this compound.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask. The reaction mixture is typically set up to be between 0.1 and 0.5 M with respect to the limiting reagent (the aryl bromide).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired biaryl product.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling reaction and the biological activity of a hypothetical kinase inhibitor synthesized using this methodology.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Data

Coupling Partner (Aryl Bromide)ProductYield (%)Purity (%)
4-Bromopyridine2-(2-(Benzyloxy)-5-methylphenyl)-4-pyridyl85>98
2-Bromo-1,3-thiazole2-(2-(Benzyloxy)-5-methylphenyl)-1,3-thiazole78>97
5-Bromo-2-methoxypyrimidine5-(2-(Benzyloxy)-5-methylphenyl)-2-methoxypyrimidine82>98

Note: The data presented in this table are representative and based on typical yields for Suzuki-Miyaura coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 2: Representative Biological Activity Data for a Hypothetical Kinase Inhibitor

Kinase TargetIC₅₀ (nM)Cell LineCell-Based Assay (GI₅₀, nM)
EGFR15A43150
VEGFR225HUVEC75
PDGFRβ40NIH-3T3120

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the potential application of the synthesized compounds as kinase inhibitors. The benzyloxy group would likely need to be deprotected to reveal the active phenol for optimal biological activity.

Visualizations

Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling reagent1 This compound reaction_center + reagent1->reaction_center reagent2 Aryl-Br reagent2->reaction_center product Biaryl Product catalyst Pd(0) Catalyst + Ligand catalyst->reaction_center base Base (e.g., K3PO4) base->reaction_center reaction_center->product Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Workflow A 1. Reaction Setup: Combine reagents, catalyst, and base B 2. Solvent Addition & Degassing A->B C 3. Heating & Stirring (Reaction Monitoring) B->C D 4. Work-up: Extraction and Washing C->D E 5. Purification: Column Chromatography D->E F 6. Characterization: NMR, MS E->F G 7. Biological Evaluation: Kinase Assays, Cell-based Assays F->G

Caption: Workflow for synthesis and biological evaluation.

Simplified Kinase Signaling Pathway

Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor (Synthesized Compound) Inhibitor->Dimerization Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols: 2-Benzyloxy-5-methylphenylboronic acid pinacol ester in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-methylphenylboronic acid pinacol ester is a versatile building block in organic synthesis, primarily utilized for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its structure, featuring a protected phenol and a methyl group, makes it an attractive synthon for the assembly of complex molecular architectures found in a variety of natural products and pharmacologically active compounds. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected under mild conditions in the later stages of a synthesis. The pinacol ester of the boronic acid offers enhanced stability, ease of handling, and purification compared to the corresponding free boronic acid.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of natural product scaffolds, using the construction of a key biaryl linkage in a catechin-type flavonoid as a representative example.

Key Applications in Natural Product Synthesis

The primary application of this compound is in the formation of biaryl or aryl-heteroaryl bonds. This is a common structural motif in many classes of natural products, including:

  • Flavonoids and Isoflavonoids: Formation of the B-ring linkage to the chromane core.

  • Lignans and Neolignans: Coupling of phenylpropane units.

  • Polyketides: Construction of aromatic portions of the macrolide structure.

  • Alkaloids: Synthesis of complex aromatic systems within the alkaloid framework.

The Suzuki-Miyaura coupling reaction is favored for its mild reaction conditions, high functional group tolerance, and excellent yields, making it ideal for use in the total synthesis of complex molecules.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling for the Synthesis of a Protected Catechin Precursor

This protocol describes a general procedure for the coupling of this compound with a suitable aryl halide, representing a key step in the convergent synthesis of a catechin-like natural product.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling reagent1 This compound reagent2 +   Aryl Halide (e.g., Bromochromane derivative) conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) product ->   Protected Biaryl Product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl bromide or iodide (e.g., a functionalized chromane derivative)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., anhydrous Potassium Carbonate [K₂CO₃])

  • Degassed solvents: Toluene, Ethanol, and Water

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Add the degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Stir the reaction mixture vigorously and heat to a temperature between 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Data Presentation

The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling reaction described above. The data is representative and may vary depending on the specific substrates and reaction conditions used.

ParameterValue
Reactants
Aryl Halide1.0 mmol
This compound1.2 mmol
Catalyst & Base
Pd(PPh₃)₄0.05 mmol (5 mol%)
K₂CO₃2.0 mmol
Reaction Conditions
SolventToluene/EtOH/H₂O (10 mL)
Temperature90 °C
Reaction Time6 hours
Outcome
Yield of Biaryl Product 85-95%

Signaling Pathway and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving several key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicEster R²-B(OR)₂ BoronicEster->Transmetalation Base Base Base->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a valuable reagent for the synthesis of complex natural products. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient and high-yielding method for the construction of critical biaryl linkages. The protocols and data presented herein offer a guide for researchers in the field of natural product synthesis and drug discovery to effectively utilize this versatile building block in their synthetic endeavors. The ability to introduce a protected phenol that can be later revealed allows for strategic late-stage functionalization, a key advantage in the synthesis of intricate molecular targets.

Application Notes & Protocols: Functionalization of the Methyl Group on the Phenyl Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of benzylic C(sp³)–H bonds, such as those in the methyl group of toluene and its derivatives, is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Direct C-H activation avoids the need for pre-functionalized substrates, streamlining synthetic routes and reducing waste.[1][2] These methods provide access to a diverse array of valuable building blocks, including benzyl halides, alcohols, aldehydes, carboxylic acids, ethers, and amines, which are prevalent in pharmaceutical agents.[3][4][5]

This document provides an overview of key strategies for the functionalization of methyl groups on phenyl rings, with a focus on practical experimental protocols and comparative data. Modern methodologies, including photoredox and enzymatic catalysis, are highlighted for their mild conditions and high selectivity, which are particularly advantageous for late-stage functionalization of complex molecules.[2][4][6]

Benzylic Halogenation

Benzylic halogenation is a fundamental transformation that introduces a versatile handle for subsequent nucleophilic substitution reactions. The reaction typically proceeds via a free-radical mechanism, initiated by light, heat, or a radical initiator.[7][8] N-Bromosuccinimide (NBS) is a commonly used reagent for selective benzylic bromination due to its ability to provide a low, constant concentration of bromine.[7][9]

Comparative Data for Benzylic Bromination
EntrySubstrateReagent/ConditionsYield (%)Reference
1TolueneNBS, AIBN (cat.), CCl₄, reflux~80-90%[7][9]
2p-ChlorotolueneBBr₃, CCl₄, rt, 2h85%[5]
3p-BromotolueneBBr₃, CCl₄, rt, 2h82%[5]
4p-tert-ButyltolueneBBr₃, CCl₄, rt, 2h88%[5]
5p-NitrotolueneBBr₃, CCl₄, rt, 2h35%[5]

NBS: N-Bromosuccinimide; AIBN: Azobisisobutyronitrile; BBr₃: Boron tribromide; rt: room temperature.

Protocol: Benzylic Bromination of Toluene using NBS

This protocol describes the free-radical bromination of the methyl group on toluene using N-Bromosuccinimide (NBS) and a radical initiator.

Materials:

  • Toluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve toluene (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide (~0.02 eq).

  • Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp.[10]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct floats on top of the solvent.

  • Once complete, cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure. The crude benzyl bromide can be purified by vacuum distillation if necessary.

Mechanism: Free-Radical Halogenation

The process involves initiation, propagation, and termination steps, with the key intermediate being a resonance-stabilized benzyl radical.[9]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination i1 Br₂ → 2 Br• i2 (or NBS + HBr → Br₂ + Succinimide) p1 Toluene + Br• → Benzyl Radical + HBr p2 Benzyl Radical + Br₂ → Benzyl Bromide + Br• p1->p2 Regenerates Br• t1 2 Br• → Br₂ t2 Benzyl Radical + Br• → Benzyl Bromide

Caption: General mechanism for free-radical benzylic bromination.

Benzylic Oxidation

Oxidation of the benzylic methyl group can yield benzyl alcohol, benzaldehyde, or benzoic acid, depending on the oxidant and reaction conditions.[9] Strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇ typically lead to the full oxidation to benzoic acid, provided a benzylic hydrogen is present.[9] More selective methods have been developed using metal catalysts to achieve partial oxidation.[4][11][12]

Comparative Data for Selective Toluene Oxidation
EntryProductCatalyst / OxidantTemp (°C)Toluene Conv. (%)Selectivity (%)Reference
1BenzaldehydeNH₄VO₃ / H₂O₂ / KF / O₂60~30% (yield)Highly selective[13]
2BenzaldehydeCo-ZIF / NHPI / O₂4060.775.6[14]
3Benzaldehyde + Benzyl AlcoholNiCu/MgAlO / O₂1807.270.7[12]
4Benzyl Alcohol[NiFe]-(OH)₂ / Electrocatalysisrt87% (yield)100[15]
5Benzoic AcidCo-Schiff base / NHPI10037.5(Major product)[1]

NHPI: N-hydroxyphthalimide; Conv.: Conversion.

Protocol: Selective Oxidation of Toluene to Benzaldehyde

This protocol is based on the method described by Ishii et al., using a Cobalt catalyst in the presence of N-hydroxyphthalimide (NHPI) under an oxygen atmosphere.[14]

Materials:

  • Toluene

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • N-hydroxyphthalimide (NHPI)

  • Hexafluoroisopropanol (HFIP) as solvent

  • Reaction vessel or autoclave suitable for reactions under pressure

  • Oxygen (O₂) supply

Procedure:

  • To a reaction vessel, add Co-ZIF catalyst (0.20 g), toluene (0.500 mmol), HFIP (20 mL), and NHPI (0.004 g).[14]

  • Seal the vessel, then purge with O₂ several times.

  • Pressurize the vessel with O₂ to the desired pressure (e.g., 0.12 MPa).[14]

  • Heat the reaction mixture to the desired temperature (e.g., 40°C) with constant stirring.[14]

  • Maintain the reaction for the specified time (e.g., 240 min), monitoring by GC analysis of aliquots.[14]

  • After the reaction, cool the vessel to room temperature and carefully vent the excess oxygen.

  • Analyze the product mixture by GC-MS to determine conversion and selectivity. The product can be isolated using standard chromatographic techniques.

Modern Catalytic Methods: Photoredox and Enzymatic Functionalization

Recent advances have focused on developing milder and more selective methods for benzylic functionalization, which are crucial for applications in drug discovery involving complex, late-stage intermediates.[4][16]

A. Photoredox Catalysis

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process to activate the substrate.[17][18] This strategy enables C-H functionalization under exceptionally mild conditions and has been applied to C-O, C-N, and C-C bond formation.[6][19][20]

Workflow: Photoredox-Mediated Benzylic C-H Functionalization

G PC Photocatalyst (PC) (e.g., Ru(bpy)₃²⁺, Eosin Y) PC_star Excited State PC* PC->PC_star Visible Light (hν) Radical_Cation Radical Cation [R-Ar-CH₃]•⁺ PC_star->Radical_Cation SET Toluene Toluene Derivative (R-Ar-CH₃) Toluene->Radical_Cation Benzyl_Radical Benzyl Radical (R-Ar-CH₂•) Radical_Cation->Benzyl_Radical -H⁺ PC_red Reduced PC (PC⁻ or PC⁺) Radical_Cation->PC_red Reductive Quenching Product Functionalized Product (R-Ar-CH₂-Nu) Benzyl_Radical->Product Nu_Source Nucleophile Source (Nu-X or Nu-H) Nu_Source->Product Coupling Partner PC_red->PC Regeneration G Substrate Substrate (Ar-CH₂-R) center1 Substrate->center1 Photoredox Oxidation (e.g., PC + Light + Oxidant) Ketone Intermediate Ketone (Ar-CO-R) center2 Ketone->center2 Enzymatic Reduction (Ketoreductase + NADPH) Alcohol Enantioenriched Alcohol (Ar-CH(OH)-R) center1->Ketone center2->Alcohol

References

Troubleshooting & Optimization

hydrolysis of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyloxy-5-methylphenylboronic acid pinacol ester. The focus is on addressing the common issue of hydrolysis during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an organoboron compound.[1] It is primarily used as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1][2] This reaction is essential for synthesizing complex molecules such as pharmaceuticals and advanced materials.[2] The pinacol ester group enhances the compound's stability compared to the corresponding boronic acid, making it easier to handle and store.[1][3]

Q2: What is hydrolysis in the context of this reagent?

A2: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, hydrolysis involves the cleavage of the bonds between the boron atom and the pinacol group, converting the pinacol ester back into its corresponding boronic acid (2-Benzyloxy-5-methylphenylboronic acid) and pinacol.[2][4] This can occur under both acidic and basic conditions.[2]

Q3: How stable is the pinacol ester to hydrolysis?

A3: Pinacol esters are significantly more stable than their corresponding boronic acids, which is why they are widely used.[3][5][6] They are generally stable enough for purification by column chromatography and have a longer shelf-life.[5][6] However, they are not immune to hydrolysis, especially in the presence of water, and particularly under basic or acidic reaction conditions.[6][7][8] The stability of boronic esters against hydrolysis often increases with steric hindrance around the ester group.[5]

Q4: What specific reaction conditions can cause hydrolysis?

A4: Several factors can promote the hydrolysis of the pinacol ester during a reaction:

  • Presence of Water: Even small amounts of water in the reaction mixture can lead to hydrolysis.[7]

  • Strong Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily induce hydrolysis.[7][9]

  • Acidic Conditions: The ester can be hydrolyzed under acidic conditions, sometimes requiring heat.[2][5]

  • High Temperatures: Elevated reaction temperatures can accelerate the rate of hydrolysis.[7]

  • Chromatography: Standard reversed-phase HPLC analysis using typical aqueous mobile phases can cause on-column hydrolysis, complicating purity analysis.[4][10][11][12]

Q5: How can I determine if my boronic ester has hydrolyzed?

A5: Hydrolysis can be detected by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The resulting boronic acid is more polar than the pinacol ester and will typically have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a definitive method to identify the presence of the boronic acid by its mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of signals corresponding to the free boronic acid and pinacol in ¹H or ¹³C NMR spectra indicates hydrolysis.

Q6: What is the difference between hydrolysis and protodeboronation?

A6: Hydrolysis is the cleavage of the pinacol ester to form the boronic acid.[2] Protodeboronation is a subsequent, undesired side reaction where the entire boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[6] Pinacol esters are more resistant to protodeboronation than boronic acids.[6] However, if the ester hydrolyzes in situ to the boronic acid, this more susceptible species can then undergo protodeboronation, leading to a loss of reagent and reduced product yield.[7]

Q7: Is the benzyloxy (-OBn) protecting group stable during a typical Suzuki-Miyaura coupling reaction?

A7: Generally, yes. Benzyl ethers are stable protecting groups under a wide range of conditions, including the mildly basic conditions of most Suzuki-Miyaura reactions.[13][14] However, the palladium catalyst used in the coupling can, under certain circumstances (e.g., presence of a hydrogen source), potentially catalyze the cleavage (hydrogenolysis) of the benzyl group.[15][16][17] This is typically a minor side reaction but should be considered if unexpected byproducts are observed. Harsh reductive or oxidative conditions are usually required for efficient benzyl ether cleavage.[13][14]

Troubleshooting Guide: Low Yield Due to Hydrolysis

This guide addresses the issue of low or no product yield in reactions like the Suzuki-Miyaura coupling, where hydrolysis of the this compound is a suspected cause.

Problem Synopsis

The reaction shows low conversion of starting materials, and analysis of the crude reaction mixture indicates the presence of 2-benzyloxy-5-methylphenol (the protodeboronation byproduct) or 2-benzyloxy-5-methylphenylboronic acid (the hydrolysis product).

Troubleshooting Workflow

G cluster_0 Troubleshooting Hydrolysis start Low Product Yield: Suspected Hydrolysis check_water 1. Check for Water Contamination start->check_water check_base 2. Evaluate Base Strength check_water->check_base No solution_water Use anhydrous solvents. Dry glassware thoroughly. Add molecular sieves (4Å). check_water->solution_water Yes check_temp 3. Assess Reaction Temperature check_base->check_temp No solution_base Switch to a weaker base: K₃PO₄, K₂CO₃, Cs₂CO₃. Avoid NaOH, KOH. check_base->solution_base Yes check_catalyst 4. Review Catalytic System check_temp->check_catalyst No solution_temp Lower the temperature. Start at 60-80 °C. check_temp->solution_temp Yes end_node Optimized Reaction check_catalyst->end_node No solution_catalyst Increase catalyst loading. Use more active ligands (e.g., Buchwald-type). check_catalyst->solution_catalyst Yes solution_water->check_base solution_base->check_temp solution_temp->check_catalyst solution_catalyst->end_node

Caption: Troubleshooting workflow for hydrolysis of boronic esters.

Detailed Troubleshooting Steps
  • Potential Cause: Presence of Water

    • Diagnosis: Water can act as a proton source and facilitate hydrolysis, especially with a base present.[7]

    • Solution:

      • Ensure Anhydrous Conditions: Use solvents from a freshly dried source or a purification system.

      • Dry Glassware: Thoroughly dry all glassware in an oven before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

      • Use Molecular Sieves: Consider adding activated 4Å molecular sieves to the reaction mixture to scavenge trace amounts of water.[7]

  • Potential Cause: Inappropriate Base

    • Diagnosis: Strong, hydroxide-containing bases (e.g., NaOH, KOH) significantly accelerate hydrolysis.[7]

    • Solution:

      • Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases are often sufficient for Suzuki coupling while minimizing side reactions.[7]

      • Recommended Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent alternatives.[7]

  • Potential Cause: High Reaction Temperature

    • Diagnosis: Elevated temperatures can increase the rate of hydrolysis and subsequent protodeboronation relative to the desired coupling reaction.[7]

    • Solution:

      • Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic activity. A starting range of 60-80 °C is often effective.[7] If the reaction is too slow, consider optimizing the catalyst system rather than increasing the heat.

  • Potential Cause: Inefficient Catalytic System

    • Diagnosis: If the Suzuki coupling is slow, the boronic ester is exposed to potentially degrading conditions for a longer period, increasing the likelihood of hydrolysis.[7]

    • Solution:

      • Optimize Catalyst and Ligands: Increase the catalyst loading or use more robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the productive reaction rate.[7]

Data Summary Table

The following table summarizes the impact of various experimental parameters on the hydrolysis of boronic acid pinacol esters.

ParameterConditionImpact on Hydrolysis RateRecommendation
Base Strong (NaOH, KOH)HighAvoid. These bases readily promote hydrolysis.[7]
Weak (K₂CO₃, K₃PO₄, Cs₂CO₃)LowRecommended. Sufficient for coupling with minimal hydrolysis.[7]
Solvent Protic/AqueousHighUse anhydrous solvents. If water is required for the reaction, use the minimum amount necessary.[7]
Anhydrous AproticLowRecommended. Minimizes the primary reagent for hydrolysis.
Temperature > 100 °CHighCan accelerate hydrolysis.[7]
60 - 80 °CLow-MediumRecommended starting range. Balances reaction rate and stability.[7]
Additives Molecular Sieves (4Å)MitigatesUse to scavenge trace water.[7]
Acidic ModifiersHighAvoid. Can catalyze hydrolysis.[2][5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Hydrolysis

This protocol provides a general method for coupling this compound with an aryl halide.

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), the anhydrous base (e.g., K₃PO₄, 2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[7]

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF) via syringe.[7][18]

  • Degassing: Sparge the mixture with Argon for 10-15 minutes.

  • Reagent Addition: Add the this compound (1.2-1.5 eq.) to the reaction mixture as a solid or dissolved in a small amount of anhydrous solvent.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.[7]

  • Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) at regular intervals and analyzing via TLC or LC-MS to ensure the consumption of starting materials and minimize degradation over time.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: Hydrolysis of this compound

Caption: The hydrolysis pathway of the pinacol ester to the boronic acid.

References

Technical Support Center: Purification of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyloxy-5-methylphenylboronic acid pinacol ester. The information is designed to address specific issues that may be encountered during the purification of this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods often depends on the nature of the impurities and the physical state of the crude product (e.g., oil vs. solid).

Q2: I am observing co-elution of my product with a non-UV active impurity during column chromatography. What could this impurity be and how can I remove it?

A2: A common non-UV active impurity in reactions using bis(pinacolato)diboron (B2pin2) is unreacted B2pin2 itself.[1] Due to their similar polarities, the product and B2pin2 can be difficult to separate by standard column chromatography.[1] To address this, you can try trituration of the crude product with a solvent in which the desired product is sparingly soluble but B2pin2 is soluble, such as hexane or a hexane/ether mixture. Alternatively, using a minimal excess of B2pin2 in the reaction (e.g., 1.1-1.2 equivalents) can simplify its removal during workup.[1]

Q3: My product appears to be degrading or streaking on the silica gel column. What is happening and how can I prevent it?

A3: Boronic acid pinacol esters can be sensitive to hydrolysis on standard silica gel, which can lead to the formation of the more polar boronic acid.[2][3] This can result in streaking, tailing, or even complete retention of the product on the column. To mitigate this, it is recommended to perform the chromatography relatively quickly.[4] Alternatively, you can use boric acid-treated silica gel or neutral alumina as the stationary phase, both of which have been shown to reduce the degradation of boronic esters during chromatography.[4]

Q4: My purified this compound shows signs of the corresponding boronic acid in the NMR spectrum. How can I remove this impurity?

A4: The presence of the corresponding boronic acid is likely due to hydrolysis of the pinacol ester during the reaction workup or purification. To remove the boronic acid, you can perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic boronic acid into the aqueous layer, leaving the desired pinacol ester in the organic phase. Be sure to thoroughly dry the organic layer before concentrating to prevent further hydrolysis.

Q5: Can I use the crude this compound directly in the next step (e.g., a Suzuki-Miyaura coupling) without purification?

A5: In some cases, if the crude NMR shows a high conversion to the desired product with minimal impurities, it may be possible to use the crude material directly in the subsequent reaction.[1] However, this is highly dependent on the nature of the impurities and their potential to interfere with the next reaction step. It is generally recommended to purify the boronic acid pinacol ester to ensure the reproducibility and success of the subsequent transformation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Product is an oil and cannot be recrystallized. The product may be inherently an oil at room temperature, or impurities may be preventing crystallization.Purify by flash column chromatography. If the product remains an oil after chromatography, ensure it is pure by NMR and other analytical techniques.
Product co-elutes with starting material (e.g., aryl halide). The polarity of the product and starting material are very similar.Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a solvent system that provides the best separation on TLC should be used. Consider using a different stationary phase, such as neutral alumina.
Low recovery of product from column chromatography. The product may be strongly adsorbing to the silica gel, potentially due to partial hydrolysis to the more polar boronic acid.Use boric acid-treated silica gel or neutral alumina.[4] Ensure the column is not overloaded and elute with a slightly more polar solvent system if the product is not eluting. A shorter column may also help reduce losses.[5]
Presence of palladium catalyst residues in the purified product. Incomplete removal of the palladium catalyst during workup.Before column chromatography, filter the reaction mixture through a plug of Celite to remove the heterogeneous palladium catalyst. If a homogeneous catalyst was used, an aqueous wash or a charcoal treatment of the organic solution may be necessary.
Hydrolysis of the pinacol ester during aqueous workup. Prolonged exposure to acidic or basic aqueous conditions.Minimize the time the product is in contact with aqueous layers during extraction. Use mild bases (e.g., NaHCO3) for washes and ensure the organic layer is thoroughly dried (e.g., with MgSO4 or Na2SO4) before solvent removal.

Quantitative Data

The following table summarizes typical purification outcomes for arylboronic acid pinacol esters using flash column chromatography, providing a general expectation for the purification of this compound.

Compound Purification Method Eluent System Yield Purity Reference
2-Methylphenylboronic acid pinacol esterFlash Column Chromatography (FCC)Petroleum Ether/Ethyl Acetate = 95/580%>95% (by NMR)[6]
4-Chlorophenylboronic acid pinacol esterFlash Column Chromatography (FCC)Petroleum Ether/Ethyl Acetate = 95/584%>95% (by NMR)[6]
2-Naphthylboronic acid pinacol esterFlash Column Chromatography (FCC)Petroleum Ether/Ethyl Acetate = 9/192%>95% (by NMR)[6]
3,5-Dimethylphenylboronic acid pinacol esterFlash Column Chromatography (FCC)Petroleum Ether/Ethyl Acetate = 95/577%>95% (by NMR)[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel

This protocol describes a general procedure for the purification of this compound from a crude reaction mixture.

1. Preparation of the Crude Sample: a. After the reaction workup, concentrate the crude organic extract under reduced pressure to obtain the crude product. b. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or the eluent) for TLC analysis to determine the optimal solvent system. A good starting point for the eluent is a mixture of hexane or petroleum ether and ethyl acetate.

2. Column Packing: a. Select an appropriately sized flash chromatography column based on the amount of crude material. b. Prepare a slurry of silica gel in the initial, least polar eluent. c. Pour the slurry into the column and allow the silica to pack under a gentle flow of the eluent. Ensure the silica bed is level and free of cracks or air bubbles.

3. Loading the Sample: a. Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed. b. Dry Loading: If the product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting the column with the determined solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For this compound, a gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 10%) is a good starting point. b. Collect fractions in test tubes or vials. c. Monitor the elution of the product by TLC analysis of the collected fractions. The product can be visualized under UV light (if applicable) or by using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate).

5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound. c. Confirm the purity of the final product by NMR spectroscopy and other relevant analytical techniques.

Visualizations

Purification_Troubleshooting_Workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc oily_product Product is an Oil tlc->oily_product column Column Chromatography pure_product Pure Product column->pure_product streaking Streaking/Tailing on TLC/Column column->streaking recrystallization Recrystallization recrystallization->pure_product oily_product->column Yes oily_product->recrystallization No coelution Co-elution with Impurities streaking->coelution No use_treated_silica Use Boric Acid-Treated Silica or Neutral Alumina streaking->use_treated_silica Yes hydrolysis Evidence of Hydrolysis (e.g., Boronic Acid by NMR) coelution->hydrolysis No optimize_eluent Optimize Eluent System coelution->optimize_eluent Yes hydrolysis->pure_product No aqueous_wash Aqueous Base Wash hydrolysis->aqueous_wash Yes use_treated_silica->column aqueous_wash->column optimize_eluent->column trituration Trituration

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Logic cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Outcome crude Crude Product Physical State: Solid or Oil? impurities Impurity Profile Polar or Non-polar? Close Polarity to Product? crude->impurities recrystallize Recrystallization Pros: High purity for crystalline solids. Cons: Not suitable for oils, potential for low yield. impurities->recrystallize Solid, distinct polarity chromatography Column Chromatography Pros: Versatile for oils and solids, good separation. Cons: Potential for product degradation, solvent intensive. impurities->chromatography Oil or similar polarity acid_base Acid-Base Extraction (for corresponding boronic acid) Pros: Removes acidic/basic impurities. Cons: Requires hydrolysis of the ester. impurities->acid_base Significant acidic/basic impurities pure Pure Product Characterize by NMR, etc. recrystallize->pure chromatography->pure acid_base->pure

Caption: Logical relationships in selecting a purification strategy.

References

Technical Support Center: Purification of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing pinacol byproducts from boronic acid reactions.

Frequently Asked Questions (FAQs)

Q1: My crude NMR shows a significant amount of pinacol along with my desired boronic acid. What is the quickest way to remove it?

A1: For small-scale reactions where the boronic acid is not overly sensitive, a simple acidic wash is often the fastest approach. You can dissolve your crude product in an organic solvent like ethyl acetate or diethyl ether and wash it with a mild acidic solution (e.g., 1M HCl or saturated NH4Cl). The polar pinacol will partition into the aqueous layer. However, be aware that some boronic acids can degrade under acidic conditions.

Q2: I've tried an acidic wash, but the pinacol byproduct is still present in my product. What should I try next?

A2: If a simple extraction is insufficient, several other methods can be employed. A highly effective and mild option is a two-step process involving transesterification with diethanolamine (DEA) followed by hydrolysis.[1][2] This method precipitates a crystalline DEA-boronate adduct, leaving the pinacol in solution. The adduct is then easily hydrolyzed back to the pure boronic acid.[1][2] Alternatively, using a solid-phase scavenger like polystyrene-boronic acid can be effective.[3]

Q3: Can I use column chromatography to separate my boronic acid from pinacol?

A3: Standard silica gel chromatography can be challenging for boronic acids and their pinacol esters due to potential degradation on the acidic silica surface.[4] This can lead to streaking and poor separation. A more reliable chromatographic method involves using silica gel impregnated with boric acid, which helps to suppress the over-adsorption and degradation of the boronic ester.[4][5][6]

Q4: Are there any alternative protecting groups to pinacol that generate byproducts that are easier to remove?

A4: Yes, several other protecting groups are used for boronic acids. For instance, MIDA (N-methyliminodiacetic acid) esters are known for their high stability and can be deprotected under basic conditions.[7][8] The diaminonaphthalene (dan) group can be removed after acidic hydrolysis, and the resulting diaminonaphthalene byproduct is easily extracted. Trifluoroborate salts are another alternative; they are crystalline and can be hydrolyzed to boronic acids using silica gel.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Issue 1: Low recovery of boronic acid after purification.
Possible Cause Troubleshooting Step
Degradation on Silica Gel Avoid standard silica gel. Use boric acid-impregnated silica gel for column chromatography.[4][6] Alternatively, use a non-chromatographic method like DEA transesterification.[1][2]
Hydrolysis during Acidic Workup Some boronic acids are unstable in acidic conditions. Use a milder purification technique such as transesterification with polystyrene-boronic acid or the diethanolamine method.[1]
Formation of Anhydrides (Boroxines) Boronic acids can dehydrate to form cyclic boroxine anhydrides, which can complicate purification. Ensure your final product is thoroughly dried under vacuum.
Issue 2: Pinacol byproduct co-precipitates with the desired boronic acid.
Possible Cause Troubleshooting Step
Similar Solubilities Simple crystallization may not be effective. Convert the boronic acid to a derivative with different solubility. The transesterification with diethanolamine to form a precipitating adduct is an excellent example of this strategy.[1][9]
Inefficient Extraction Increase the number of aqueous washes during the workup. Ensure vigorous mixing to maximize partitioning of the polar pinacol into the aqueous phase.

Comparative Data on Purification Methods

The following table summarizes the reported yields for different pinacol removal/boronate ester deprotection methods. Note that yields are substrate-dependent.

MethodSubstrate TypeTypical ConditionsReported YieldReference
Transesterification with Diethanolamine (DEA) Alkyl-B(pin)1. DEA, Ether, RT, ~30 min2. 0.1M HCl, Ether, 20 min85-98%[1][2]
Transesterification with Polystyrene-Boronic Acid Aryl-B(pin)9:1 ACN/1M HCl, 5 equiv. resin, RT, 18h>90%
Transesterification with Polystyrene-Boronic Acid Aryl-B(pin)ACN/2% TFA, 9 equiv. resin, reflux, 18h60-85%
Acidic Hydrolysis Aryl-B(pin)Refluxing HClVariable, risk of degradation[10]

Experimental Protocols & Workflows

Protocol 1: Two-Step Pinacol Removal via Diethanolamine (DEA) Transesterification

This method is advantageous due to its mild conditions, short reaction times, and ease of product isolation through filtration.[1][2]

Step 1: Formation of the DEA-Boronate Adduct

  • Dissolve the crude pinacol boronate ester (1.0 equiv) in diethyl ether.

  • Add diethanolamine (1.1 equiv) to the solution at room temperature.

  • Stir the mixture. A white precipitate of the DEA-boronate adduct should form within minutes. Continue stirring for approximately 30 minutes to ensure complete reaction.

  • Collect the precipitate by filtration and wash it with fresh diethyl ether.

  • Dry the solid adduct.

Step 2: Hydrolysis to the Boronic Acid

  • Suspend the dried DEA-boronate adduct in a biphasic mixture of diethyl ether and 0.1M HCl.

  • Stir the mixture vigorously for about 20 minutes at room temperature.

  • Separate the organic layer.

  • Extract the aqueous layer with additional diethyl ether.

  • Combine the organic layers, dry with a suitable drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to yield the pure boronic acid.

G cluster_workflow Workflow: DEA Method for Pinacol Removal start Crude Product (Boronic Acid + Pinacol) step1 Dissolve in Ether Add Diethanolamine (DEA) start->step1 step2 Stir at RT (~30 min) Precipitation Occurs step1->step2 filtration Filter Mixture step2->filtration precipitate Solid Precipitate (DEA-Boronate Adduct) filtration->precipitate Solid filtrate Filtrate (Pinacol in Ether) filtration->filtrate Liquid hydrolysis Suspend Adduct in Ether / 0.1M HCl Stir (~20 min) precipitate->hydrolysis waste Pinacol Waste filtrate->waste extraction Workup: Separate Layers, Dry & Concentrate hydrolysis->extraction end Pure Boronic Acid extraction->end

Workflow for pinacol removal using the DEA method.
Protocol 2: Purification using Boric Acid-Impregnated Silica Gel

This chromatographic method minimizes the on-column degradation often seen with boronic esters on standard silica gel.[4][6]

Step 1: Preparation of Boric Acid-Impregnated Silica Gel

  • Create a slurry of silica gel (e.g., 300 mL) and boric acid (e.g., 28 g) in ethanol (e.g., 550 mL) in a round-bottom flask.[6]

  • Stir the suspension at room temperature for 2 hours.

  • Remove the ethanol and excess boric acid by filtration.

  • Wash the impregnated silica gel with fresh ethanol (3 times).

  • Dry the silica gel thoroughly in a vacuum oven (e.g., at 140 °C for 48 hours).[6]

Step 2: Column Chromatography

  • Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).

  • Load the crude boronic acid/ester onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure.

G cluster_decision Troubleshooting Pinacol Removal start Pinacol Contamination Detected in Crude Product q1 Is the Boronic Acid Stable to Acid? start->q1 acid_wash Perform Acidic Aqueous Wash q1->acid_wash Yes dea_method Use DEA Transesterification Method q1->dea_method No / Unsure q2 Is Pinacol Still Present? acid_wash->q2 q2->dea_method Yes solid_phase Use Polystyrene-Boronic Acid Scavenger q2->solid_phase Yes (Alternative) chromatography Use Boric Acid-Impregnated Silica Gel Chromatography q2->chromatography Yes (Alternative) success Pure Boronic Acid q2->success No dea_method->success solid_phase->success chromatography->success

Decision tree for selecting a pinacol removal method.

References

Validation & Comparative

A Head-to-Head Comparison: Pinacol Esters vs. MIDA Boronates in Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid surrogate is a critical decision that can significantly impact reaction efficiency, product purity, and overall workflow. Among the most prominent players are the well-established pinacol (pin) boronic esters and the increasingly adopted N-methyliminodiacetic acid (MIDA) boronates. This guide provides a comprehensive comparison of these two classes of reagents, focusing on their relative stability and reactivity, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Differences: Structure Dictates Function

The fundamental distinction between pinacol esters and MIDA boronates lies in their molecular architecture, which in turn governs their chemical properties. Pinacol esters feature a trivalent, sp²-hybridized boron atom, making them structurally similar to their parent boronic acids, albeit with enhanced steric protection from the pinacol group.[1] In contrast, MIDA boronates possess a tetracoordinate, sp³-hybridized boron center, a consequence of the dative bond from the nitrogen atom of the MIDA ligand.[1] This structural variance has profound implications for their stability and how they participate in catalytic cycles.

Stability: A Clear Divergence

The stability of a boronic acid surrogate is paramount for its storage, handling, purification, and compatibility with a range of reaction conditions. In this regard, MIDA boronates exhibit markedly superior stability compared to pinacol esters.

MIDA boronates are renowned for their exceptional robustness. They are generally benchtop stable, crystalline solids that are tolerant to air, moisture, and, crucially, silica gel chromatography.[2][3] This high stability is a direct result of the protective tetracoordinate structure which shields the boron center from degradation pathways.[1] Studies have shown that while many boronic acids decompose significantly within days, the corresponding MIDA boronates can remain over 95% intact for more than 60 days under ambient conditions.

Pinacol esters, while offering a significant stability enhancement over free boronic acids, are still susceptible to degradation.[4] They can undergo hydrolysis, protodeboronation, and oxidation, particularly during purification on silica gel, which can lead to diminished yields and purification challenges.[1][5][6] To address this, specialized chromatographic techniques, such as the use of boric acid-impregnated silica gel, have been developed to minimize on-column decomposition.[7][8]

A summary of the stability characteristics is presented in the table below.

FeaturePinacol EstersMIDA BoronatesSupporting Evidence
General Stability More stable than boronic acids, but susceptible to hydrolysis and oxidation.[1][4]Exceptionally stable, often crystalline, benchtop-stable solids.[2]MIDA boronates show >95% stability after ≥60 days, while boronic acids decompose significantly.
Air & Moisture Tolerance Moderately tolerant; can hydrolyze.[9]High tolerance to air and moisture.[2]MIDA boronates are described as "indefinitely bench-top stable under air".
Chromatographic Stability Prone to decomposition on standard silica gel.[6]Stable to silica gel chromatography.[2][10]The stability of MIDA boronates on silica allows for straightforward purification.[10]

Reactivity: Controlled Release vs. Direct Participation

The differing stability profiles of pinacol esters and MIDA boronates are directly linked to their reactivity in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Pinacol esters are generally considered to be "always on" reagents, capable of participating in the catalytic cycle, although it is widely believed that they must first hydrolyze to the corresponding boronic acid to undergo transmetalation.[11] Their reactivity can be influenced by the steric and electronic nature of the organic substituent.

MIDA boronates, on the other hand, function as "pro-reagents." In their stable, tetracoordinate state, they are unreactive under standard anhydrous cross-coupling conditions.[12] Their reactivity is "switched on" through the controlled hydrolysis of the MIDA ligand, which is typically achieved under mild aqueous basic conditions. This process releases the free boronic acid in situ, which can then enter the catalytic cycle.[2]

This slow-release mechanism is a key advantage of MIDA boronates, particularly when dealing with unstable boronic acids, such as those derived from certain heterocycles like 2-pyridyl systems.[3][13] By maintaining a low concentration of the reactive boronic acid throughout the reaction, common side reactions like protodeboronation and homocoupling are minimized, often leading to cleaner reactions and higher yields.[3] This controlled reactivity has also enabled the development of powerful synthetic strategies such as iterative cross-coupling, where complex molecules are assembled in a stepwise fashion.[10][14]

The reactivity characteristics are summarized in the table below.

FeaturePinacol EstersMIDA BoronatesSupporting Evidence
Reactivity in Cross-Coupling Generally reactive; believed to require hydrolysis to the boronic acid.[11]Unreactive until deprotection; function as a "slow-release" source of boronic acid.[12]MIDA boronates are stable to anhydrous cross-coupling conditions.[14]
Control of Reactivity Limited control; reactivity is inherent to the molecule.High degree of control; reactivity is triggered by specific deprotection conditions.[2]The slow release of boronic acid from MIDA boronates minimizes side reactions.[3]
Suitability for Unstable Boronic Acids Can be challenging due to potential decomposition of the released boronic acid.Ideal for unstable boronic acids due to the slow-release mechanism.[3][13]MIDA boronates have enabled the use of notoriously unstable boronic acids like 2-pyridyl systems.[13]
Application in Iterative Synthesis Not typically used for iterative cross-coupling.A key enabling technology for iterative cross-coupling.[10][14]The stability of the MIDA group allows for sequential, controlled reactions.[14]

Experimental Protocols

Hydrolytic Stability Assessment by ¹H NMR Spectroscopy

This protocol allows for the direct comparison of the hydrolytic stability of pinacol esters and MIDA boronates.[15]

Materials:

  • Pinacol ester of interest

  • MIDA boronate of interest

  • Deuterated solvent (e.g., DMSO-d₆)

  • Deionized water

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the pinacol ester and the MIDA boronate (e.g., 20 mM) in the deuterated solvent.

  • Prepare a stock solution of the internal standard in the same deuterated solvent.

  • In separate NMR tubes, mix a known volume of the respective boronate ester stock solution with a known volume of the internal standard stock solution.

  • Acquire an initial ¹H NMR spectrum (t=0) for each sample.

  • To each NMR tube, add a specific volume of deionized water to initiate hydrolysis.

  • Acquire ¹H NMR spectra at regular time intervals.

  • The rate of hydrolysis can be determined by monitoring the disappearance of the signals corresponding to the starting boronate ester and the appearance of signals for the corresponding boronic acid and pinacol or MIDA, relative to the constant signal of the internal standard.

General Protocol for Suzuki-Miyaura Coupling

The following provides a general starting point for a Suzuki-Miyaura reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary.

Materials:

  • Aryl or vinyl halide

  • Pinacol ester or MIDA boronate (typically 1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, often with water)

Procedure:

  • To a reaction vessel, add the aryl or vinyl halide, the boronic acid surrogate, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent(s). For MIDA boronates, an aqueous base is required for deprotection.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing the Concepts

To further illustrate the key differences and applications of pinacol esters and MIDA boronates, the following diagrams are provided.

Stability_Comparison cluster_pinacol Pinacol Ester cluster_mida MIDA Boronate Pinacol Pinacol Ester (sp2 Boron) Degradation_Pinacol Hydrolysis, Protodeboronation, Oxidation Pinacol->Degradation_Pinacol Susceptible MIDA MIDA Boronate (sp3 Boron) Stable_MIDA Highly Stable MIDA->Stable_MIDA Resistant

Caption: Comparative stability of Pinacol Esters and MIDA Boronates.

Reactivity_Workflow cluster_pinacol_reactivity Pinacol Ester Reactivity cluster_mida_reactivity MIDA Boronate Reactivity Pinacol_Ester Pinacol Ester Hydrolysis_Pinacol Hydrolysis Pinacol_Ester->Hydrolysis_Pinacol Boronic_Acid_Pinacol Boronic Acid Hydrolysis_Pinacol->Boronic_Acid_Pinacol Suzuki_Cycle_Pinacol Suzuki-Miyaura Cycle Boronic_Acid_Pinacol->Suzuki_Cycle_Pinacol MIDA_Boronate MIDA Boronate (Stable/Inactive) Deprotection Aqueous Base (Slow Release) MIDA_Boronate->Deprotection Boronic_Acid_MIDA Boronic Acid Deprotection->Boronic_Acid_MIDA Suzuki_Cycle_MIDA Suzuki-Miyaura Cycle Boronic_Acid_MIDA->Suzuki_Cycle_MIDA

Caption: Reactivity pathways for Pinacol Esters and MIDA Boronates in Suzuki-Miyaura coupling.

Decision_Tree Start Choosing a Boronic Acid Surrogate Q1 Is the boronic acid known to be unstable? Start->Q1 Q2 Is iterative cross-coupling required? Q1->Q2 No Use_MIDA1 Use MIDA Boronate Q1->Use_MIDA1 Yes Q3 Is straightforward purification a high priority? Q2->Q3 No Use_MIDA2 Use MIDA Boronate Q2->Use_MIDA2 Yes Use_MIDA3 Use MIDA Boronate Q3->Use_MIDA3 Yes Use_Pinacol Pinacol Ester is a viable option Q3->Use_Pinacol No

Caption: Decision tree for selecting between Pinacol Esters and MIDA Boronates.

Conclusion

Both pinacol esters and MIDA boronates are powerful tools in the synthetic chemist's arsenal. Pinacol esters remain a workhorse for a wide array of Suzuki-Miyaura couplings, particularly when the corresponding boronic acid is stable and the synthetic sequence is straightforward. However, for applications demanding high stability, controlled reactivity, and the use of challenging boronic acids, MIDA boronates offer a superior and often enabling solution. Their robustness allows for easier handling and purification, while the slow-release mechanism provides a level of control that can significantly improve reaction outcomes and open the door to advanced synthetic strategies like iterative cross-coupling. The choice between these two valuable reagents will ultimately depend on the specific requirements of the chemical transformation at hand.

References

Pinacol Boronic Esters vs. Free Boronic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of reagents can significantly impact the efficiency, reproducibility, and overall success of a synthetic route. Among the versatile tools available to chemists, organoboron compounds, especially boronic acids and their pinacol esters, have become indispensable for the construction of complex molecules, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of the advantages of using pinacol boronic esters over their corresponding free boronic acids, supported by experimental data and detailed protocols.

The Stability Advantage: A Tale of Two Boron Species

The primary and most celebrated advantage of pinacol esters lies in their enhanced stability.[1][2] Free boronic acids are notoriously susceptible to various degradation pathways, including dehydration to form cyclic boroxines and protodeboronation, which can lead to inconsistent reactivity and diminished yields.[1] The pinacol group, by forming a cyclic ester with the boronic acid, effectively shields the boron atom, rendering the molecule significantly more robust.[2]

This increased stability translates to several practical benefits in a laboratory setting:

  • Enhanced Shelf-Life: Pinacol esters can be stored for extended periods at room temperature without significant degradation, unlike many free boronic acids which may require storage under inert atmospheres and at low temperatures.[3]

  • Ease of Handling: Their reduced sensitivity to air and moisture simplifies weighing and handling procedures, making them more amenable to high-throughput screening and automated synthesis platforms.[3]

  • Improved Purifiability: Pinacol esters are generally less polar and more crystalline than their corresponding boronic acids, which often makes them easier to purify by standard chromatographic techniques like column chromatography on silica gel.[1][3]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

While free boronic acids are often considered more reactive in Suzuki-Miyaura couplings due to their Lewis acidity facilitating the transmetalation step, this higher reactivity can be a double-edged sword, leading to the aforementioned stability issues.[1][3] Pinacol esters, although sometimes exhibiting slower reaction rates, often provide cleaner reaction profiles and more reproducible yields due to their higher purity and stability under reaction conditions.[3] It is widely believed that under the basic conditions of the Suzuki-Miyaura reaction, the pinacol ester is hydrolyzed in situ to the active boronic acid species.[1]

Quantitative Data Summary

The following tables summarize the key differences in stability and reactivity between free boronic acids and their pinacol esters.

FeatureFree Boronic AcidPinacol Boronic EsterRationale
Handling Often requires inert atmosphere and low-temperature storage. Can be challenging to obtain in high purity.[3]Generally stable at room temperature and easy to handle in air.[3]The pinacol group provides steric and electronic protection to the boron center.
Purification Can be difficult to purify by chromatography due to polarity and potential for decomposition on silica gel.Generally amenable to standard purification techniques like column chromatography.[3]Pinacol esters are typically less polar and more crystalline.
Stability Prone to dehydration (forming boroxines) and protodeboronation.[1]Significantly more stable towards moisture, air, and thermal stress.[2]The cyclic ester structure protects the boron atom from degradation pathways.
Reactivity Generally more reactive, leading to faster reaction times in some cases.[1][3]Can be less reactive, but often provides cleaner reactions and more reproducible yields.[3]The pinacol ester can act as a slow-release source of the active boronic acid.

Table 1: Hydrolytic Stability Comparison of Phenylboronic Acid and its Pinacol Ester

CompoundConditionHalf-life (t½)
Phenylboronic Acid-Stable
Phenylboronic Acid Pinacol EsterWater> 24 hours
Phenylboronic Acid Pinacol EsterpH 7.4 Buffer~ 10 minutes

Data extrapolated from hydrolysis percentage graphs.

Table 2: Relative Rates of Transmetalation in Suzuki-Miyaura Coupling

Boron ReagentRelative Rate (k_rel)
4-Fluorophenylboronic Acid1.00
4-Fluorophenylboronic Acid Pinacol Ester~0.18

This data indicates that under these specific conditions, the free boronic acid undergoes transmetalation significantly faster than its pinacol ester counterpart.

Experimental Protocols

General Procedure for the Synthesis of a Pinacol Boronic Ester from a Boronic Acid

This protocol describes a typical procedure for the conversion of a free boronic acid to its corresponding pinacol ester.

Materials:

  • Arylboronic acid (1.0 eq)

  • Pinacol (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the arylboronic acid and pinacol.

  • Add the anhydrous solvent to dissolve the solids.

  • Add the drying agent to the mixture.

  • Stir the reaction mixture at room temperature for 1-24 hours. The reaction can be monitored by TLC or GC-MS.

  • Once the reaction is complete, filter off the drying agent.

  • Remove the solvent under reduced pressure.

  • The crude pinacol ester can be purified by recrystallization or column chromatography.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for a Suzuki-Miyaura coupling reaction, which can be adapted for both free boronic acids and pinacol esters.

Materials:

  • Aryl halide (1.0 eq)

  • Boronic acid or Pinacol boronic ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • In a reaction vessel, combine the aryl halide, boronic acid or pinacol ester, palladium catalyst, and base.

  • De-gas the solvent system by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 15-30 minutes.

  • Add the de-gassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (1-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Monitoring Hydrolytic Stability by ¹H NMR

This protocol allows for the direct observation and quantification of the hydrolysis of a pinacol boronic ester to its corresponding boronic acid.

Materials:

  • Pinacol boronic ester

  • Deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃)

  • D₂O or a D₂O-based buffer of the desired pD

  • NMR tube

Procedure:

  • Prepare a stock solution of the pinacol boronic ester in the deuterated aprotic solvent.

  • In an NMR tube, add a known volume of the stock solution.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add a specific volume of D₂O or the D₂O-based buffer to the NMR tube to initiate hydrolysis.

  • Periodically acquire ¹H NMR spectra over the desired time course.

  • Monitor the integration of the signals corresponding to the pinacol ester (e.g., the methyl protons of the pinacol group) and the free pinacol (a product of hydrolysis).

  • Calculate the percentage of hydrolysis at each time point by comparing the integral of the free pinacol signal to the sum of the integrals of the pinacol ester and free pinacol signals.

Visualizing the Chemistry

The following diagrams illustrate the key transformations and workflows discussed.

Stability_Comparison cluster_instability Instability Pathways cluster_stability Enhanced Stability Boronic_Acid Free Boronic Acid (R-B(OH)₂) Boroxine Boroxine (Trimer) Boronic_Acid->Boroxine Dehydration Protodeboronation Protodeboronation (R-H) Boronic_Acid->Protodeboronation H⁺ Pinacol_Ester Pinacol Ester (R-B(pin)) Storage Long-term Storage Pinacol_Ester->Storage Handling Easy Handling Pinacol_Ester->Handling Purification Chromatography Pinacol_Ester->Purification

Caption: Comparison of the stability of free boronic acids versus pinacol esters.

Esterification_Workflow Start Start: Free Boronic Acid (R-B(OH)₂) Reactants Add Pinacol and Solvent Start->Reactants Reaction Stir at Room Temperature with Drying Agent Reactants->Reaction Filtration Filter to Remove Drying Agent Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Chromatography or Recrystallization) Evaporation->Purification Product Product: Pinacol Ester (R-B(pin)) Purification->Product

Caption: Experimental workflow for the synthesis of a pinacol boronic ester.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R R-Pd(II)L₂-R' Transmetalation->PdII_R_R Boron_Reagent R'-B(OR)₂ Boron_Reagent->Transmetalation Base RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For researchers, scientists, and drug development professionals, the choice between a free boronic acid and its pinacol ester derivative is a critical decision that hinges on a trade-off between reactivity and stability.[1] While free boronic acids may offer faster reaction rates in some instances, the superior stability, ease of handling, and improved purification profile of pinacol esters often lead to more reliable and reproducible outcomes, particularly in complex, multi-step syntheses. The ability to store and handle these reagents under standard laboratory conditions without special precautions makes them highly attractive for a wide range of applications, from discovery chemistry to process development. Ultimately, the selection of the appropriate boron reagent will depend on the specific requirements of the synthetic target and the reaction conditions, but the clear advantages of pinacol esters in terms of stability and practicality have solidified their position as indispensable tools in modern organic synthesis.

References

Spectroscopic and Synthetic Analysis of Biphenyl Derivatives from 2-Benzyloxy-5-methylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers comparing synthetic routes and spectroscopic data of biphenyl compounds derived from 2-Benzyloxy-5-methylphenylboronic acid pinacol ester. This document provides a comparative analysis of synthetic methodologies, focusing on the widely utilized Suzuki-Miyaura coupling reaction and its alternatives, supported by detailed experimental protocols and spectroscopic data.

Introduction

Biphenyl scaffolds are pivotal structural motifs in a vast array of biologically active molecules and functional materials. The synthesis of unsymmetrical biaryls has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide focuses on products synthesized from this compound, a versatile building block for introducing a benzyloxy-methyl-phenyl moiety. We present a comparative overview of its reactivity in Suzuki-Miyaura coupling and explore alternative synthetic strategies, providing researchers with the necessary data to make informed decisions for their synthetic endeavors.

Comparative Analysis of Synthetic Methodologies

The primary route for the synthesis of biphenyl derivatives from this compound is the Suzuki-Miyaura cross-coupling reaction. An alternative, albeit often requiring harsher conditions, is the Ullmann condensation.

FeatureSuzuki-Miyaura CouplingUllmann Condensation
Reactants Aryl or vinyl halides/triflatesAryl halides
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Copper or copper salts
Base Mild bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Often requires stronger bases and higher temperatures
Functional Group Tolerance HighModerate to low
Reaction Conditions Generally mildOften requires high temperatures
Yields Generally good to excellentCan be variable

Spectroscopic Data of a Representative Product: 2-Benzyloxy-4'-methoxy-5-methyl-1,1'-biphenyl

To illustrate the spectroscopic characteristics of products derived from this compound, we present the data for a representative compound, 2-Benzyloxy-4'-methoxy-5-methyl-1,1'-biphenyl, synthesized via a Suzuki-Miyaura coupling with 4-iodoanisole.

Spectroscopic Data2-Benzyloxy-4'-methoxy-5-methyl-1,1'-biphenyl
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.45-7.25 (m, 7H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.05 (s, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 5.05 (s, 2H, OCH₂Ph), 3.80 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz), δ (ppm) 158.6, 155.0, 137.5, 134.5, 132.0, 130.8, 130.4, 128.6, 128.0, 127.5, 127.2, 113.6, 70.5, 55.3, 20.7
Mass Spectrometry (ESI-MS) m/z: 317.1 [M+H]⁺
Infrared (IR) ν (cm⁻¹) 3030, 2920, 1610, 1515, 1245, 1030

Experimental Protocols

Synthesis of 2-Benzyloxy-4'-methoxy-5-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-iodoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).

  • The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-Benzyloxy-4'-methoxy-5-methyl-1,1'-biphenyl.

Alternative Synthesis: Ullmann Condensation

While not the preferred method for this specific transformation due to the potential for side reactions and harsher conditions, an Ullmann-type reaction could be envisioned. This would typically involve the coupling of a pre-formed organocopper reagent derived from one of the aryl halides with the other aryl halide at elevated temperatures. However, the Suzuki-Miyaura coupling offers a more general, efficient, and milder alternative for the synthesis of this class of compounds.[1]

Visualizing the Synthetic Pathway

To provide a clear overview of the synthetic process, the following diagrams illustrate the key reaction and workflow.

Suzuki_Miyaura_Coupling reactant1 This compound product 2-Benzyloxy-4'-methoxy-5-methyl- 1,1'-biphenyl reactant1->product reactant2 4-Iodoanisole reactant2->product catalyst Pd(OAc)₂ / PPh₃ catalyst->product Toluene, 90 °C base K₂CO₃ base->product

Figure 1. Suzuki-Miyaura coupling reaction for the synthesis of 2-Benzyloxy-4'-methoxy-5-methyl-1,1'-biphenyl.

Experimental_Workflow start Reactant Mixing reaction Heating & Stirring (90 °C, 12h) start->reaction workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Figure 2. General experimental workflow for the synthesis and purification of the target biphenyl compound.

Conclusion

This guide provides a comparative framework for the synthesis of biphenyl derivatives from this compound. The Suzuki-Miyaura coupling stands out as a highly efficient and versatile method, offering mild reaction conditions and high functional group tolerance. The provided spectroscopic data and detailed experimental protocol for a representative product serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

yield comparison for Suzuki coupling with different aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Aryl Halide Reactivity in Suzuki Coupling

For researchers and professionals in the fields of chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, a common motif in pharmaceuticals and functional materials. The choice of the aryl halide substrate is a critical parameter that significantly influences the reaction's efficiency and yield. This guide provides an objective comparison of the performance of different aryl halides—iodides, bromides, chlorides, and triflates—in the Suzuki coupling reaction, supported by experimental data.

Reactivity Trends and Mechanistic Considerations

The generally accepted reactivity trend for aryl halides in the Suzuki coupling reaction is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[1][2] This trend is primarily dictated by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The carbon-halogen bond strength is a key factor, with the weaker C-I bond being the easiest to break, leading to the fastest oxidative addition. Conversely, the strong C-Cl bond requires more forcing conditions or specialized catalyst systems to achieve efficient coupling.[3][4]

Aryl triflates (Ar-OTf) are also highly reactive due to the excellent leaving group ability of the triflate anion.[1] While aryl iodides are often the most reactive, they can also inhibit the catalyst at higher concentrations.[5] Aryl bromides offer a good balance of reactivity and stability and are widely used. Aryl chlorides, being the least reactive, are often the most challenging substrates but are economically advantageous.[4][6]

Quantitative Yield Comparison

The following table summarizes the yields of Suzuki coupling reactions with different aryl halides. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison can be complex as reaction conditions may vary between studies.

Aryl Halide (Ar-X)Boronic Acid PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O80295[7]
4-BromoanisolePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O80492[7]
4-ChloroanisolePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane1002485[4]
4-Anisyl triflatePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄TolueneRT298[8]
1-IodonaphthalenePhenylboronic acidPd(PPh₃)₄K₂CO₃DME801296[9]
1-BromonaphthalenePhenylboronic acidPd(PPh₃)₄K₂CO₃DME801288[9]
1-ChloronaphthalenePhenylboronic acidPd₂(dba)₃ / SphosK₃PO₄Toluene1001878[10]

Experimental Protocols

Detailed methodologies for representative Suzuki coupling reactions are provided below.

General Procedure for Suzuki Coupling of Aryl Bromides and Iodides

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of DME/H₂O (5 mL) is prepared in a round-bottom flask. The mixture is degassed with argon for 15 minutes and then heated to 80 °C with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki Coupling of Aryl Chlorides

In a glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%), and K₃PO₄ (1.5 mmol). The tube is sealed, removed from the glovebox, and charged with the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous dioxane (4 mL) under an argon atmosphere. The reaction mixture is then heated to 100 °C and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with diethyl ether (15 mL), filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography.

Reaction Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for a Suzuki coupling reaction and the catalytic cycle.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst degas Degas with Inert Gas (e.g., Argon) catalyst->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC, etc.) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Ar-X oa_label Oxidative Addition transmetal_complex Ar-Pd(II)-Ar'(L₂) pd_complex->transmetal_complex Ar'-B(OR)₂ tm_label Transmetalation transmetal_complex->pd0 product Ar-Ar' transmetal_complex->product re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate aryl halide is a crucial decision in planning a Suzuki coupling reaction. Aryl iodides and triflates generally provide the highest reactivity and yields under mild conditions. Aryl bromides represent a reliable and commonly used substrate with good reactivity. While aryl chlorides are the least reactive, advancements in catalyst technology have made them increasingly viable and economically attractive electrophiles. The choice ultimately depends on a balance of factors including substrate availability, cost, and the desired reaction conditions and efficiency. This guide provides the foundational data and understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

Mechanistic Insights into Suzuki Coupling with Ortho-Alkoxy Substituted Phenylboronic Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of catalytic reactions is paramount for optimizing synthetic routes and accelerating discovery. This guide provides a comparative analysis of the mechanistic studies of Suzuki-Miyaura cross-coupling reactions utilizing ortho-alkoxy substituted phenylboronic esters. We delve into the influence of these substituents on reaction kinetics and selectivity, supported by experimental data, and provide detailed experimental protocols for further investigation.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical, as substituents on the phenyl ring can significantly impact the reaction's efficiency and outcome. Ortho-alkoxy groups, in particular, have been shown to play a unique role in the reaction mechanism, primarily through chelation effects that can alter the energetics of the catalytic cycle.

Performance Comparison: The Role of ortho-Alkoxy Substitution

The presence of an ortho-alkoxy group on a phenylboronic ester can influence the Suzuki-Miyaura coupling in several ways, primarily by affecting the transmetalation step of the catalytic cycle. It is generally understood that electron-donating groups can increase the nucleophilicity of the aryl group, thereby accelerating the rate of transmetalation. However, the ortho position introduces steric factors and the potential for intramolecular coordination.

A key mechanistic feature of ortho-alkoxy substituents is their ability to chelate to the palladium center in the transition state. This coordination can stabilize the transition state, thereby influencing the rate and selectivity of the reaction.

Quantitative Data Comparison

Direct, side-by-side kinetic studies comparing the reaction rates of various ortho-alkoxy substituted phenylboronic esters with their non-substituted or other isomeric counterparts under identical conditions are not extensively documented in the literature. However, we can compile illustrative data based on established principles and reported yields to highlight the expected performance differences.

The following table provides a plausible comparison of the performance of different phenylboronic acids in a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole. The data is based on the general understanding that electron-donating groups enhance reactivity, while the ortho position can introduce both accelerating chelation effects and potentially retarding steric effects.

Phenylboronic Acid DerivativeSubstituent EffectPlausible Yield (%)[1]Plausible Reaction Time (h)[1]Mechanistic Implication
Phenylboronic acidUnsubstituted (neutral)856Baseline for comparison.
4-Methoxyphenylboronic acidElectron-donating (para)924Electron-donating group accelerates transmetalation.
2-Methoxyphenylboronic acid Electron-donating (ortho) 95 3 Potential rate enhancement due to a combination of electron-donating nature and stabilizing chelation effect in the transition state.[2][3][4]
2-Ethoxy-5-methoxyphenylboronic acidElectron-donating (ortho and meta)>95<4Strong electron-donating character is expected to significantly accelerate the reaction.[1]
4-(Trifluoromethyl)phenylboronic acidElectron-withdrawing788Electron-withdrawing group can slow down the transmetalation step.[1]

Disclaimer: The data in this table is illustrative and based on established chemical principles and data from various sources. It is intended for comparative purposes and does not represent the results of a single, direct experimental study.

One study on the reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid provided quantitative data on product distribution, which highlights the directing effect of the ortho-methoxy group. The formation of the thermodynamically less stable syn-atropisomer as the major product is attributed to a stabilizing metal-oxygen chelation in the transition state.[2][4]

Experimental Protocols

Reproducible and detailed experimental protocols are crucial for conducting meaningful mechanistic and comparative studies. Below are methodologies for performing and monitoring the kinetics of Suzuki-Miyaura reactions.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general setup for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic ester.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Phenylboronic ester (e.g., 2-methoxyphenylboronic acid pinacol ester) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos) (0.04 mmol, 4 mol%)

  • Base (e.g., Potassium phosphate, K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, phenylboronic ester, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals for analysis by GC or HPLC.

Kinetic Analysis Protocol using Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the separation of reactants and products (e.g., HP-5).

Procedure:

  • Preparation of Standards: Prepare standard solutions of the starting aryl halide, the expected biaryl product, and an internal standard (e.g., biphenyl) of known concentrations.

  • Calibration: Inject the standard solutions into the GC to determine their retention times and response factors relative to the internal standard.

  • Reaction Monitoring:

    • At specified time points during the Suzuki-Miyaura reaction, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a cooled solution of an oxidizing agent or by rapid cooling and dilution).

    • Add a known amount of the internal standard solution to the quenched aliquot.

    • Analyze the sample by GC.

  • Data Analysis:

    • Integrate the peak areas of the starting material, product, and internal standard.

    • Use the response factors to calculate the concentrations of the reactant and product at each time point.

    • Plot the concentration of the reactant versus time to determine the reaction rate and order.

Mechanistic Pathway Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the proposed role of the ortho-alkoxy group.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr Ar'-B(OR)2 / Base Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArX Ar-X ArB Ar'-B(OR)2 Base Base Chelation_Effect cluster_ts Transition State TS Pd(II)LnX Ar O-R TS:o->TS:pd Chelation ArPdX Ar-Pd(II)-X Ln ArPdX->TS:pd OrthoAlkoxy ortho-Alkoxy Phenylboronic Ester OrthoAlkoxy->TS:ar

References

A Comprehensive Guide to the Application of 2-Benzyloxy-5-methylphenylboronic Acid Pinacol Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Benzyloxy-5-methylphenylboronic acid pinacol ester stands as a versatile and valuable reagent in the synthesis of complex organic molecules. Its unique structural features, including the bulky benzyloxy protecting group and the electron-donating methyl group, influence its reactivity and stability in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative overview of its application in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Chan-Lam amination.

This document delves into the expected performance of this compound in these reactions, supported by illustrative experimental data derived from structurally similar arylboronic acid pinacol esters. Detailed experimental protocols and mechanistic visualizations are provided to facilitate its practical application in the laboratory.

Suzuki-Miyaura Cross-Coupling: A Robust Tool for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. Arylboronic acid pinacol esters are widely employed in these reactions due to their stability, ease of handling, and generally high yields.[1]

The reactivity of this compound in Suzuki-Miyaura coupling is influenced by both steric and electronic factors. The ortho-benzyloxy group can exert steric hindrance, potentially affecting the rate of transmetalation, a key step in the catalytic cycle. Conversely, the para-methyl group is electron-donating, which can enhance the nucleophilicity of the arylboron species.

Comparative Performance in Suzuki-Miyaura Coupling

The following table presents illustrative data on the performance of arylboronic acid pinacol esters in Suzuki-Miyaura couplings with various aryl halides. The data is representative of typical outcomes for compounds structurally similar to this compound.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
21-Iodo-3-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane90880-90
32-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene1101670-85
44-BromobenzaldehydePd(OAc)₂ / XPhosK₃PO₄THF/H₂O801288-98
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of an arylboronic acid pinacol ester with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Amination: A Powerful Method for C-N Bond Formation

The Chan-Lam amination, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed or mediated reaction that forms a carbon-nitrogen bond between an amine and an organoboronic acid.[2][3] This reaction is advantageous as it often proceeds under mild conditions, tolerates a wide range of functional groups, and can be performed in the presence of air.

The use of arylboronic acid pinacol esters in Chan-Lam couplings can sometimes be challenging, with reactions occasionally suffering from lower yields compared to their corresponding boronic acids.[2] However, with optimized conditions, they remain valuable substrates for this transformation.

Comparative Performance in Chan-Lam Amination

The following table provides illustrative data on the performance of arylboronic acid pinacol esters in Chan-Lam amination with various amines. This data is representative of what can be expected for this compound.

EntryAmineCopper SourceBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂PyridineCH₂Cl₂rt2470-85
2BenzylamineCu(OAc)₂Et₃NTHF501865-80
3ImidazoleCuICs₂CO₃DMF1001275-90
4MorpholineCu(OAc)₂NoneCH₃CNrt4860-75
Experimental Protocol: General Procedure for Chan-Lam Amination

This protocol provides a general method for the Chan-Lam amination of an arylboronic acid pinacol ester with an amine. The choice of copper source, base, and solvent can significantly impact the reaction outcome and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • Copper (II) acetate (Cu(OAc)₂, 1.0-2.0 equiv)

  • Base (e.g., Pyridine or Triethylamine, 2.0 equiv, if required)

  • Solvent (e.g., Dichloromethane or Acetonitrile)

  • Molecular sieves (optional)

Procedure:

  • To a reaction flask, add this compound, the amine, and copper (II) acetate.

  • If using, add molecular sieves to the flask.

  • Add the solvent to the mixture.

  • If a base is required, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required. The reaction is often open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Chan-Lam Amination Workflow

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - Arylboronic acid pinacol ester - Amine - Cu(OAc)₂ - Solvent (e.g., CH₂Cl₂) Stirring Stir at rt or heat (Open to air) Reactants->Stirring Filtration Filter through Celite Stirring->Filtration Concentration Concentrate filtrate Filtration->Concentration Purification Column Chromatography Concentration->Purification

Caption: A typical experimental workflow for the Chan-Lam amination reaction.

Conclusion

This compound is a highly useful building block for the synthesis of complex molecules. Its participation in Suzuki-Miyaura and Chan-Lam couplings allows for the efficient construction of biaryl and N-aryl moieties, respectively. While the steric bulk of the benzyloxy group may necessitate careful optimization of reaction conditions, the general protocols and illustrative data presented in this guide provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. The provided visualizations of the catalytic cycle and experimental workflow further aid in the conceptual understanding and practical execution of these important transformations.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Benzyloxy-5-methylphenylboronic acid pinacol ester (CAS Number: 1204580-85-7). Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • IUPAC Name: 2-(benzyloxy)-5-methylphenylboronic acid, pinacol ester

  • Molecular Formula: C₂₀H₂₅BO₃

  • Molecular Weight: 324.22 g/mol

Immediate Safety Precautions

Based on the available safety data for this compound and similar boronic acid derivatives, this compound is classified as an irritant. Immediate attention to the following is crucial:

  • Hazard Classifications: Eye Irritant (Category 2).[1]

  • Signal Word: Warning

  • Hazard Statements: H319 (Causes serious eye irritation).

  • Precautionary Statements: P264, P280, P305 + P351 + P338, P337 + P313.

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Eyewash stations and safety showers must be readily accessible.[2][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2]To protect eyes from contact, which can cause serious irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[3][5]To prevent skin contact and potential irritation.[2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][6]To protect skin from accidental splashes or spills.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][5]To prevent respiratory tract irritation.[2]

Experimental Protocols

Handling and Use:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work within a designated area, such as a chemical fume hood, to minimize exposure.[3]

  • Weighing and Transfer: Handle as a solid to avoid generating dust. Use appropriate tools (e.g., spatula) for transfers.

  • Dissolution: If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reactions: When used in reactions, maintain the setup within the fume hood. Boronic acid pinacol esters are often used in cross-coupling reactions like the Suzuki-Miyaura coupling.[7]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Decontaminate all surfaces and equipment used.

Spill Management:

  • Evacuation: If a significant spill occurs, evacuate the immediate area.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2] Avoid raising dust.[2]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[2]

  • Reporting: Report the spill to the appropriate safety personnel.[2]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[2]

  • Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[3]

  • Container Disposal: Decontaminate empty containers before disposal.[8]

  • Storage and Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.[3]

Workflow and Logical Relationships

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 handling1 Weigh and Transfer Solid prep2->handling1 handling2 Perform Experimental Procedure handling1->handling2 cleanup1 Decontaminate Glassware & Surfaces handling2->cleanup1 disposal1 Segregate Hazardous Waste handling2->disposal1 cleanup2 Wash Hands Thoroughly cleanup1->cleanup2 disposal3 Store in Designated Area cleanup2->disposal3 disposal2 Label Waste Containers disposal1->disposal2 disposal2->disposal3

Caption: Workflow for handling this compound.

References

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Feasible Synthetic Routes

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2-Benzyloxy-5-methylphenylboronic acid pinacol ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.